Oditrasertib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2252271-93-3 |
|---|---|
Molecular Formula |
C14H15F2N3O2 |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-9-carbonitrile |
InChI |
InChI=1S/C14H15F2N3O2/c1-14(2,12(15)16)13(20)19-3-4-21-11-9(5-17)6-18-7-10(11)8-19/h6-7,12H,3-4,8H2,1-2H3 |
InChI Key |
CSCLQCHKUAMZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)F)C(=O)N1CCOC2=C(C=NC=C2C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Oditrasertib: A Technical Guide to RIPK1 Inhibition in Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of inflammation, cell survival, and programmed cell death. Its kinase activity is a key driver of necroptosis, a pro-inflammatory form of regulated cell death implicated in a variety of human pathologies. Oditrasertib (also known as SAR443820 or DNL788) is a potent, selective, and brain-penetrant small molecule inhibitor of RIPK1 kinase activity.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound, its role in modulating cell death pathways, relevant experimental methodologies, and a summary of its clinical development. While promising in preclinical studies, this compound has faced significant challenges in clinical trials, leading to the discontinuation of its development for several neurodegenerative diseases.[3][4][5]
The Role of RIPK1 in Cell Death and Survival
RIPK1 is a serine/threonine kinase that functions as a molecular scaffold and a kinase, playing a dual role in determining cell fate upon activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[6][7][8] RIPK1 contains an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[8] These domains allow it to participate in distinct protein complexes that dictate whether a cell survives or undergoes apoptosis or necroptosis.
-
Survival (Complex I): Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor to form a plasma membrane-bound complex known as Complex I.[9][10] In this complex, RIPK1 primarily functions as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs), which leads to the recruitment of downstream kinases that activate the NF-κB and MAPK signaling pathways, promoting the expression of pro-survival and pro-inflammatory genes.[7][9][10]
-
Apoptosis (Complex IIa): If the pro-survival signaling from Complex I is compromised (e.g., through inhibition or degradation of cIAPs), RIPK1 can dissociate from the membrane and form a cytosolic complex called Complex IIa (or the "ripoptosome"). This complex consists of RIPK1, FADD, and Procaspase-8. The proximity of Procaspase-8 molecules leads to their auto-activation, initiating the caspase cascade and resulting in apoptosis.[11][12]
-
Necroptosis (Complex IIb): When Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 interacts with RIPK3 via their RHIM domains to form the "necrosome," or Complex IIb.[10][13] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis.[14][15] This form of cell death is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs).[13][15]
This compound: Mechanism of Action
This compound is a selective, reversible inhibitor that targets the kinase function of RIPK1.[2] By binding to the kinase domain, this compound prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of RIPK3. This action directly blocks the formation and activation of the necrosome (Complex IIb), thereby inhibiting the execution of the necroptotic cell death pathway. It is important to note that this compound does not affect the scaffold function of RIPK1 in Complex I, which is crucial for NF-κB activation and cell survival. This selectivity allows it to specifically target pathological necroptosis without broadly compromising cellular survival signals.
The following diagram illustrates the RIPK1 signaling pathway and the point of intervention by this compound.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 4. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 - Wikipedia [en.wikipedia.org]
- 8. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Die hard: necroptosis and its impact on age-dependent neuroinflammatory diseases [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Oditrasertib (SAR443820): A Technical Guide to Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Oditrasertib (SAR443820) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) that can penetrate the central nervous system. Developed to target neuroinflammation and regulated cell death pathways, particularly necroptosis, this compound showed robust target engagement in early clinical studies. However, it ultimately failed to demonstrate efficacy in Phase 2 clinical trials for amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), leading to the discontinuation of its development. This guide provides an in-depth technical overview of this compound's mechanism of action, target engagement, downstream signaling effects, and the experimental methodologies used to characterize them.
Core Mechanism of Action
This compound is a reversible inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a critical signaling node in cellular pathways that regulate inflammation and cell death.[2] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a signaling cascade that leads to the activation of NF-κB, promoting cell survival and inflammation. Alternatively, under certain conditions, RIPK1 kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis. Overactivation of RIPK1 is implicated in the pathogenesis of various neurodegenerative and inflammatory diseases.[2][3] By inhibiting the kinase function of RIPK1, this compound was designed to suppress the production of pro-inflammatory cytokines and prevent necroptotic cell death, thereby aiming to reduce neuroinflammation and neurodegeneration.[4][5]
Target Engagement
The engagement of this compound with its target, RIPK1, has been quantified both in vitro and in clinical settings, demonstrating potent and robust inhibition.
In Vitro Potency
This compound has shown low nanomolar potency in inhibiting RIPK1 in human cell-based assays.
| Cell Type | Assay | IC50 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | RIPK1 Inhibition | 3.16 nM |
| iPSC-derived Microglia | RIPK1 Inhibition | 1.6 nM |
| Data sourced from MedchemExpress.[1] |
Clinical Target Engagement
A Phase 1, first-in-human study of this compound in healthy adult participants demonstrated significant target engagement at the peripheral level. The key biomarker for RIPK1 activation is its autophosphorylation at serine 166 (pS166-RIPK1).
| Study Phase | Population | Biomarker | Key Finding |
| Phase 1 | Healthy Adult Participants | pS166-RIPK1 in PBMCs | Maximum median inhibition from baseline of nearly 90% at trough concentrations after multiple dosing. |
| Data from a Phase 1 clinical trial of SAR443820 (DNL788). |
Furthermore, the study confirmed the high brain penetrance of this compound, a critical feature for a drug targeting central nervous system disorders.
| Parameter | Value |
| Mean CSF-to-unbound plasma concentration ratio | 0.8 to 1.3 |
| Data from a Phase 1 clinical trial of SAR443820 (DNL788). |
Downstream Effects
The primary hypothesis for this compound's therapeutic potential was that by inhibiting RIPK1, it would reduce downstream neuroinflammation and neurodegeneration.
Preclinical Rationale
In preclinical models of neuroinflammation, inhibition of RIPK1 has been shown to reduce the production of pro-inflammatory cytokines and protect against neuronal cell death. The intended downstream effects of this compound were to decrease the levels of inflammatory mediators and biomarkers of neuronal damage.
Clinical Outcomes
Despite robust target engagement, this compound failed to achieve its primary endpoints in Phase 2 clinical trials for MS and ALS. The key downstream biomarker assessed was the neurofilament light chain (NfL), a protein released into the bloodstream and cerebrospinal fluid upon neuronal damage.
| Clinical Trial | Indication | Primary Endpoint | Outcome |
| Phase 2 (K2; NCT05630547) | Multiple Sclerosis (MS) | Change in serum NfL levels | No significant difference compared to placebo.[2][5][6] |
| Phase 2 (Himalaya; NCT05237284) | Amyotrophic Lateral Sclerosis (ALS) | Change in serum NfL levels and disease progression | No significant difference compared to placebo.[3] |
These results indicate a disconnect between target engagement and the desired downstream therapeutic effect in the patient populations studied. Consequently, the development of this compound for these indications was terminated.[2][5]
Signaling Pathways and Experimental Workflows
This compound's Impact on the TNF-α Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway and the intended point of intervention for this compound.
Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.
Experimental Workflow: Target Engagement Assessment
This diagram outlines the typical workflow for assessing target engagement using methods like the Cellular Thermal Shift Assay (CETSA) and phosphorylation-specific Western blotting.
Caption: Workflow for measuring this compound's target engagement.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, increasing its melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, PBMCs) to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Analyze the amount of soluble RIPK1 at each temperature by Western blotting.
-
Western Blot for pS166-RIPK1
This method is used to quantify the level of activated RIPK1 by detecting its phosphorylation at Serine 166.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Culture and treat cells as required (e.g., with TNF-α to induce RIPK1 phosphorylation, with or without this compound).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pS166-RIPK1 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the pS166-RIPK1 signal to a loading control (e.g., β-actin or total RIPK1).
-
Conclusion
This compound is a well-characterized RIPK1 inhibitor that demonstrated potent target engagement in both preclinical and early clinical studies. It effectively inhibited the phosphorylation of RIPK1, a key marker of its activation. However, this robust target engagement did not translate into a measurable downstream effect on the neurodegeneration biomarker NfL in Phase 2 trials for MS and ALS. The discontinuation of this compound's development highlights the challenge of translating target engagement into clinical efficacy in complex neurodegenerative diseases and underscores the need for a deeper understanding of the downstream consequences of RIPK1 inhibition in these patient populations. The data and methodologies presented in this guide provide a comprehensive overview of the scientific investigation into this compound's mechanism of action and its effects on the RIPK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 4. This compound in multiple sclerosis - phase 2 trial stopped | ACNR [acnr.co.uk]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Oditrasertib's Mechanism of Action on Necroptosis and Apoptosis Signaling: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Oditrasertib (also known as SAR443820 and DNL788) is an orally active, brain-penetrant small molecule designed as a selective, reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node, regulating cellular pathways of inflammation, apoptosis, and necroptosis.[3][4] Initially developed for chronic inflammatory and neurodegenerative conditions such as multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), this compound's mechanism is centered on mitigating the pro-inflammatory and cell death-inducing activities of RIPK1.[1][5] This technical guide provides an in-depth examination of this compound's effects on the molecular signaling cascades of necroptosis and apoptosis, presents quantitative data on its inhibitory action, and details the experimental protocols used to characterize its function.
The Central Role of RIPK1 in Cell Fate Determination
RIPK1 is a multifaceted protein that can either promote cell survival and inflammation or trigger programmed cell death through apoptosis or necroptosis, depending on the cellular context and post-translational modifications. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor, forming a membrane-bound complex known as Complex I. This complex can initiate the NF-κB signaling pathway, leading to the transcription of pro-survival and pro-inflammatory genes.
However, under conditions where components of Complex I are deubiquitinated, or when apoptosis is inhibited, RIPK1 can dissociate from the membrane and participate in the formation of cytosolic death-inducing complexes. Its kinase activity is a crucial determinant of the switch from survival signaling to cell death, particularly necroptosis.[4]
This compound's Primary Effect: Inhibition of Necroptosis Signaling
Necroptosis is a form of regulated, pro-inflammatory cell death that is executed when apoptosis is blocked. The kinase activity of RIPK1 is indispensable for this pathway.[4][6] Following death receptor stimulation and under conditions of Caspase-8 inhibition, RIPK1 engages with RIPK3 via their RIP Homotypic Interaction Motif (RHIM) domains to form an amyloid-like signaling complex called the necrosome.[7]
Within the necrosome, RIPK1's kinase activity leads to its autophosphorylation and the subsequent phosphorylation and activation of RIPK3.[8] Activated RIPK3 then phosphorylates the pseudokinase Mixed-Lineage Kinase Domain-Like (MLKL).[7][8] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell swelling and lysis.[8]
This compound directly intervenes in this cascade by binding to the ATP pocket of RIPK1, inhibiting its kinase function. This prevents the initial autophosphorylation of RIPK1 and the subsequent activation of RIPK3 and MLKL, effectively halting the necroptotic signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 6. Activation of necroptosis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Oditrasertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oditrasertib (also known as SAR443820 and DNL788) is a potent, selective, and reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that was developed for the treatment of neuroinflammatory and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). As a brain-penetrant small molecule, this compound was designed to modulate the detrimental downstream effects of RIPK1 activation, including inflammation and programmed cell death (necroptosis). Despite its promising preclinical profile, clinical development was halted due to a lack of efficacy in Phase 2 trials.[1] This technical guide provides a comprehensive overview of this compound's chemical properties, a plausible synthesis pathway based on related patent literature, its mechanism of action within the RIPK1 signaling cascade, and a summary of its biological activity and clinical trial outcomes.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure is formally claimed in patent WO2018213632A1, filed by Denali Therapeutics.[2]
-
IUPAC Name: 4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][3][4]oxazepine-9-carbonitrile
-
Molecular Formula: C₁₄H₁₅F₂N₃O₂
-
Molecular Weight: 295.28 g/mol
-
CAS Number: 2252271-93-3
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅F₂N₃O₂ | PubChem |
| Molecular Weight | 295.28 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis Pathway
The precise, step-by-step synthesis of this compound is proprietary information detailed within patent WO2018213632A1.[2] A generalized, plausible synthetic route for molecules of this class typically involves the construction of the core tricyclic pyrido-oxazepine system, followed by acylation. The synthesis would likely culminate in the introduction of the difluoro-dimethylpropanoyl group, a moiety often used in medicinal chemistry to enhance metabolic stability and potency.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual Synthesis Workflow for this compound.
Signaling Pathway and Mechanism of Action
This compound functions as a potent inhibitor of RIPK1 kinase activity. RIPK1 is a critical signaling node that regulates cellular responses to inflammatory stimuli, such as tumor necrosis factor (TNF). Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival signaling through NF-κB or trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.
In neurodegenerative diseases, the overactivation of RIPK1 is believed to contribute to chronic inflammation and neuronal death.[3] this compound binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like RIPK3 and MLKL, which are essential for the execution of necroptosis.
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Quantitative Data
This compound demonstrated high potency in preclinical assays. However, this did not translate to clinical efficacy in Phase 2 trials.
Table 2: In Vitro Potency of this compound
| Assay | Cell Type | IC₅₀ (nM) | Source |
| RIPK1 Inhibition | Human PBMCs | 3.16 | MedchemExpress[2] |
| RIPK1 Inhibition | iPSC-derived Microglia | 1.6 | MedchemExpress[2] |
Table 3: Summary of Phase 2 Clinical Trial Outcomes
| Trial Identifier | Disease | Key Details | Primary Endpoint | Outcome | Source |
| NCT05630547 (K2 Study) | Multiple Sclerosis | N=174; Randomized, double-blind, placebo-controlled for 48 weeks.[3][4] | Change in serum Neurofilament Light Chain (NfL) levels.[3] | Failed to meet primary endpoint; no significant difference in NfL levels compared to placebo.[5][6] | Multiple Sclerosis News Today,[3] Fierce Biotech[5] |
| HIMALAYA Study | Amyotrophic Lateral Sclerosis (ALS) | Randomized, placebo-controlled study. | Change in ALS Functional Rating Scale-Revised (ALSFRS-R). | Failed to meet primary endpoint.[5] | Fierce Biotech[5] |
Experimental Protocols
Detailed experimental protocols are proprietary. The following sections describe the general methodologies based on publicly available information and standard practices in the field.
RIPK1 Kinase Inhibition Assay (Generalized Protocol)
A common method to determine the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.
Caption: Generalized Workflow for a RIPK1 Kinase Inhibition Assay.
Phase 2 Clinical Trial Protocol (NCT05630547 - MS)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound.[3][4]
-
Participants: 174 adults (ages 18-60) with relapsing-remitting, secondary progressive, or primary progressive MS.[3][7]
-
Treatment Protocol:
-
Primary Outcome Measure: The primary endpoint was the change in serum neurofilament light chain (NfL) levels from baseline to week 48. NfL is a biomarker of neuro-axonal damage.[3][5]
-
Secondary Outcome Measures: Key secondary endpoints included measures of brain lesions on MRI, disability progression (EDSS), brain volume changes, motor function, and safety/tolerability.[3][8]
Conclusion
This compound is a well-characterized, potent, and brain-penetrant inhibitor of RIPK1. Its development was supported by a strong scientific rationale targeting the roles of RIPK1 in inflammation and necroptosis in neurodegenerative diseases. While demonstrating high potency in preclinical models, this compound ultimately failed to show clinical benefit in Phase 2 trials for both MS and ALS, leading to the discontinuation of its development.[1][5] The data and methodologies presented in this guide offer valuable insights for researchers in the fields of kinase inhibitor development and neuroinflammation, highlighting the persistent challenges of translating preclinical potency into clinical efficacy.
References
- 1. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 5. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190002421A1 - Process and novel polymorphic form of vortioxetine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]
- 8. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Inhibitory Profile of Oditrasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oditrasertib (also known as SAR443820 or DNL788) is an orally active and blood-brain barrier-penetrant small molecule that functions as a selective, reversible inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of inflammation and programmed cell death pathways, specifically necroptosis.[3][4][5] The overactivation of RIPK1 has been implicated in the pathophysiology of various chronic inflammatory and neurodegenerative diseases.[4][6] Although this compound was investigated for the treatment of amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), its clinical development was discontinued due to a lack of efficacy in Phase 2 trials.[4][7][8][9] This guide provides a comprehensive overview of the in vitro characterization of this compound's inhibitory profile based on publicly available data.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified in cellular assays, demonstrating its high affinity for RIPK1 in relevant human cell types.
| Cell Type | Assay Type | Parameter | Value (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cellular Inhibition | IC50 | 3.16[1][2] |
| Human iPSC-derived Microglia | Cellular Inhibition | IC50 | 1.6[1][2] |
| Caption: In vitro inhibitory concentration (IC50) values of this compound. |
Kinase Selectivity Profile
A comprehensive kinome scan is essential to fully characterize the selectivity of a kinase inhibitor. Such a screen evaluates the binding affinity of the compound against a large panel of kinases. While this compound is described as a selective RIPK1 inhibitor, detailed quantitative data from a broad kinase panel, such as a KINOMEscan™ profile, is not publicly available at the time of this writing. The selectivity against other members of the RIP kinase family (e.g., RIPK2, RIPK3, RIPK4, RIPK5) has been noted for other RIPK1 inhibitors, but specific data for this compound is not available.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are detailed protocols for key experiments used to characterize RIPK1 inhibitors like this compound.
Biochemical RIPK1 Kinase Activity Assay
This assay quantifies the enzymatic activity of purified RIPK1 and the inhibitory effect of a compound. A common method is the Transcreener® ADP² Kinase Assay, which measures the production of ADP.
Materials:
-
Purified recombinant human RIPK1 enzyme
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (or other test compounds)
-
Transcreener® ADP² FP Assay Kit (including ADP Alexa 633 Tracer and ADP² Antibody)
-
384-well plates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the RIPK1 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (ADP Alexa 633 Tracer and ADP² Antibody).
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition based on the vehicle and no-enzyme controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Necroptosis Assay (TNF-α-induced in HT-29 cells)
This assay assesses the ability of a compound to inhibit necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity. Human colon adenocarcinoma HT-29 cells are a well-established model for studying necroptosis.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., Birinapant or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record the luminescence using a luminometer.
-
Calculate the percent inhibition of cell death and determine the EC50 value.
Western Blot Analysis of RIPK1 Phosphorylation
This method is used to directly assess the inhibition of RIPK1 kinase activity within cells by measuring the phosphorylation status of RIPK1 at a key activation site, Serine 166.
Materials:
-
HT-29 cells or other suitable cell line
-
Reagents for inducing necroptosis (TNF-α, SMAC mimetic, z-VAD-FMK)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound and necroptosis-inducing agents as described in the cellular necroptosis assay.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits RIPK1 autophosphorylation, preventing necrosome formation.
Experimental Workflow for Cellular Necroptosis Assay
Caption: Workflow for assessing this compound's inhibition of necroptosis.
Logical Relationship for Western Blot Analysis
Caption: Key steps in the Western Blot analysis of RIPK1 phosphorylation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. static.abclonal.com [static.abclonal.com]
- 6. Frontiers | Die hard: necroptosis and its impact on age-dependent neuroinflammatory diseases [frontiersin.org]
- 7. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. This compound - Denali Therapeutics - AdisInsight [adisinsight.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
Oditrasertib and the Therapeutic Potential of RIPK1 Inhibition in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oditrasertib (also known as SAR443820 and DNL788) is a potent, brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). While clinical development of this compound for Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS) has been discontinued due to lack of efficacy in Phase 2 trials, the targeting of RIPK1-mediated inflammatory and cell death pathways remains a compelling strategy for a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical rationale for RIPK1 inhibition in neurodegenerative disease models, with a focus on Alzheimer's and Parkinson's diseases. It includes available quantitative data for this compound and other key RIPK1 inhibitors, detailed experimental protocols for preclinical assessment, and visualizations of the core signaling pathways.
The Role of RIPK1 in Neurodegeneration
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to inflammation and stress. It functions as a key mediator of programmed cell death pathways, including apoptosis and necroptosis, a lytic, pro-inflammatory form of cell death. In the central nervous system (CNS), overactivation of RIPK1 has been implicated in the pathogenesis of several neurodegenerative diseases by promoting neuroinflammation and neuronal cell death.[1][2] Inhibition of RIPK1 kinase activity is therefore a promising therapeutic strategy to mitigate these detrimental processes.
This compound: A Brain-Penetrant RIPK1 Inhibitor
This compound is a selective and orally bioavailable inhibitor of RIPK1.[1] It was designed to cross the blood-brain barrier, allowing it to target RIPK1 within the CNS.
Table 1: In Vitro Potency of this compound
| Assay System | IC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 3.16 nM | [1] |
| iPSC-derived Microglia | 1.6 nM | [1] |
Despite its potent activity, Phase 2 clinical trials of this compound in patients with MS and ALS were terminated. In the MS trial, this compound failed to significantly reduce levels of neurofilament light chain (NfL), a biomarker of neurodegeneration.[3] The ALS trial also did not meet its primary endpoint of slowing disease progression.[4]
Preclinical Evidence for RIPK1 Inhibition in Neurodegenerative Disease Models
While clinical data for this compound has been disappointing, a substantial body of preclinical evidence supports the therapeutic potential of RIPK1 inhibition in various neurodegenerative disease models. Much of this research has utilized the well-characterized RIPK1 inhibitor, Necrostatin-1 (Nec-1).
Alzheimer's Disease (AD) Models
In preclinical models of Alzheimer's disease, RIPK1 inhibition has demonstrated beneficial effects on key pathological hallmarks of the disease.
Table 2: Efficacy of RIPK1 Inhibitors in Preclinical AD Models
| Compound | Animal Model | Key Findings | Reference |
| Necrostatin-1 | APP/PS1 mice | Reduced Aβ oligomers and plaques; Reduced hyperphosphorylated tau; Ameliorated cognitive impairment. | [5] |
| Necrostatin-1 | Aluminum-induced AD model mice | Improved learning and memory; Decreased neural cell death; Inhibited expression of AD-related proteins. | [3] |
Parkinson's Disease (PD) Models
RIPK1 inhibition has also shown neuroprotective effects in preclinical models of Parkinson's disease.
Table 3: Efficacy of RIPK1 Inhibitors in Preclinical PD Models
| Compound | Animal Model | Key Findings | Reference |
| Necrostatin-1 | MPTP-induced mouse model | Ameliorated dopaminergic neuron loss; Increased dopamine levels. | [6] |
| Necrostatin-1 | 6-OHDA-treated PC12 cells | Protected against cell death. | [7] |
| RIPK3 or MLKL genetic ablation | Toxin-based mouse model | Decreased dopaminergic neuron degeneration; Improved motor performance. | [8] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway in Neuroinflammation and Necroptosis
The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival and inflammation via NF-κB, or programmed cell death through apoptosis or necroptosis. This compound and other RIPK1 inhibitors act by blocking the kinase activity of RIPK1, thereby preventing the downstream activation of necroptosis.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 2. youtube.com [youtube.com]
- 3. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Nec‐1 alleviates cognitive impairment with reduction of Aβ and tau abnormalities in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
The Discovery and Development of Oditrasertib (DNL788): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
Oditrasertib (also known as DNL788 or SAR443820) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Developed through a collaboration between Denali Therapeutics and Sanofi, this compound was investigated as a potential therapeutic for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). The rationale for its development was based on the growing body of evidence implicating RIPK1-mediated necroptosis and inflammation in the pathophysiology of these conditions. Despite demonstrating target engagement and a favorable pharmacokinetic profile in early clinical studies, the development of this compound was ultimately discontinued due to a lack of efficacy in Phase 2 trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Introduction: The Rationale for RIPK1 Inhibition in Neurodegeneration
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways.[1][2] As a key component of the tumor necrosis factor (TNF) receptor signaling pathway, RIPK1 functions as a molecular switch, determining cell fate towards either survival, apoptosis, or a form of programmed necrosis known as necroptosis.[2] In neurodegenerative diseases such as ALS and MS, overactivation of RIPK1 is believed to contribute to a vicious cycle of neuroinflammation and neuronal cell death.[3][4] Inhibition of RIPK1 kinase activity, therefore, emerged as a promising therapeutic strategy to mitigate these pathological processes.[1][3]
This compound was designed as a brain-penetrant inhibitor of RIPK1, with the aim of reducing inflammation and preventing neuronal loss in the central nervous system (CNS).[4]
Discovery and Preclinical Development
From DNL747 to this compound (DNL788)
The development of this compound was preceded by an earlier RIPK1 inhibitor from the same collaboration, DNL747.[5] While DNL747 showed target engagement in early clinical studies, its development was paused due to dose- and duration-dependent adverse findings in preclinical chronic toxicity studies in non-human primates.[5] These findings were considered off-target and molecule-specific, limiting the ability to escalate the dose to achieve higher levels of target inhibition.[5]
This led to the advancement of this compound (DNL788), a backup compound with a superior preclinical therapeutic window and drug properties, allowing for a more rapid path to proof-of-concept studies in patients.[5][6]
Mechanism of Action
This compound is a reversible inhibitor of the kinase activity of RIPK1.[7] By binding to RIPK1, it prevents the autophosphorylation of RIPK1 at Serine 166, a key step in the activation of the necroptotic pathway.[8][9] This inhibition is intended to block the downstream signaling cascade that leads to inflammation and necroptotic cell death.
Preclinical Pharmacology
In Vitro Potency
This compound demonstrated potent inhibition of RIPK1 in various human cell-based assays.
| Cell Type | IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 3.16[7] |
| iPSC-derived Microglia | 1.6[7] |
| Table 1: In Vitro Potency of this compound |
Preclinical Efficacy Models
While specific quantitative efficacy data for this compound in animal models of ALS and MS has not been detailed in publicly available literature, it has been stated that RIPK1 inhibition has shown to attenuate disease progression in preclinical models of these diseases.[3] Commonly used preclinical models for these indications are the SOD1G93A transgenic mouse for ALS and the experimental autoimmune encephalomyelitis (EAE) mouse model for MS.[10][11]
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters of this compound in preclinical species have not been publicly disclosed. However, the compound was characterized as orally active and brain-penetrant, which was a key selection criterion for its development for CNS indications.[4]
Clinical Development
Phase 1 Studies in Healthy Volunteers
A first-in-human Phase 1 study of this compound was conducted in healthy adult participants to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (target engagement).[8]
Pharmacokinetics
This compound exhibited a favorable pharmacokinetic profile with good oral bioavailability and brain penetrance.
| Parameter | Value |
| Plasma Half-life (single dose) | 5.7 - 8.0 hours[8] |
| Plasma Half-life (repeated doses) | 7.2 - 8.9 hours[8] |
| CSF-to-unbound plasma concentration ratio | 0.8 - 1.3[8] |
| Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers |
The high CSF-to-unbound plasma concentration ratio indicated excellent brain penetrance.[8]
Pharmacodynamics (Target Engagement)
Target engagement was assessed by measuring the inhibition of phosphorylated RIPK1 at Serine 166 (pS166-RIPK1) in peripheral blood mononuclear cells (PBMCs). High levels of pS166-RIPK1 inhibition were achieved, with a maximum median inhibition from baseline approaching 90% at trough concentrations after multiple dosing, indicating marked target engagement.[8]
Safety and Tolerability
This compound was generally well-tolerated in healthy volunteers. The most common adverse events were dizziness and headache.[8]
Phase 2 Clinical Trials
Amyotrophic Lateral Sclerosis (ALS) - HIMALAYA study
A Phase 2 study, named HIMALAYA, was initiated to evaluate the efficacy and safety of this compound in individuals with ALS.[3] However, the trial was discontinued as it failed to meet its primary endpoint, which was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[12]
Multiple Sclerosis (MS) - K2 study
A Phase 2 study, known as the K2 study, was conducted to assess the effect of this compound on serum neurofilament light chain (NfL) levels in participants with relapsing and progressive forms of MS.[4] NfL is a biomarker of neuro-axonal damage.[13] This trial was also discontinued as it did not meet its primary and key secondary endpoints, showing no significant difference in NfL levels between the this compound and placebo groups.[12][13]
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and how its inhibition by this compound is intended to block the pro-inflammatory and necroptotic cascades.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a RIPK1 inhibitor like this compound.
Key Experimental Protocols
While detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary and not publicly available, this section outlines the general principles and methodologies for the key experiments.
RIPK1 Kinase Activity Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of RIPK1.
Methodology: A common method for assessing kinase activity is through the detection of ATP consumption or ADP production. Assays like the ADP-Glo™ Kinase Assay are frequently employed.
-
Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, kinase reaction buffer, and the ADP-Glo™ detection reagents.
-
Procedure: a. This compound at various concentrations is pre-incubated with the RIPK1 enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection method.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced. The IC50 value, representing the concentration of this compound required to inhibit 50% of the RIPK1 kinase activity, is calculated from the dose-response curve.
Cellular Target Engagement Assay (pRIPK1 Inhibition)
Objective: To measure the ability of this compound to inhibit RIPK1 activation within a cellular context.
Methodology: This is typically assessed by quantifying the level of RIPK1 autophosphorylation at Serine 166 (pS166-RIPK1) in cells stimulated to induce necroptosis.
-
Cell Culture: A relevant cell line (e.g., human PBMCs, iPSC-derived microglia, or HT-29 cells) is cultured.
-
Procedure: a. Cells are pre-treated with various concentrations of this compound. b. Necroptosis is induced using a combination of stimuli, such as TNF-alpha, a SMAC mimetic, and a pan-caspase inhibitor (T/S/Z). c. After a specific incubation period, the cells are lysed. d. The levels of pS166-RIPK1 and total RIPK1 in the cell lysates are measured using methods like Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ratio of pS166-RIPK1 to total RIPK1 is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve of pS166-RIPK1 inhibition.
Conclusion
The development of this compound represents a scientifically rigorous effort to translate a promising therapeutic hypothesis—the inhibition of RIPK1 for the treatment of neurodegenerative diseases—from preclinical research to clinical investigation. The program successfully identified a potent, brain-penetrant molecule that demonstrated clear target engagement in humans. However, the ultimate discontinuation of this compound due to a lack of clinical efficacy in both ALS and MS underscores the significant challenges in translating preclinical promise into tangible patient benefits for these complex and multifactorial diseases. The data and learnings from the this compound program, nevertheless, provide valuable insights for the continued exploration of RIPK1 and other therapeutic targets in neurodegeneration.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in ALS by Sanofi [drug-dev.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. Denali Therapeutics Provides Broad Update on Its RIPK1 Program Partnered With Sanofi - BioSpace [biospace.com]
- 6. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of transgenic mouse models of amyotrophic lateral sclerosis in preclinical drug studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Methodological & Application
Application Notes: Utilizing Oditrasertib in Primary Neuronal Cell Cultures
Introduction
Oditrasertib (also known as SAR443820 or DNL788) is an orally available, brain-penetrant small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling protein involved in cellular pathways leading to inflammation and programmed cell death, specifically necroptosis.[2][3] In several neurodegenerative conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), RIPK1 is believed to be overactivated, contributing to the chronic inflammation and neuronal loss characteristic of these diseases.[1][2][3] By inhibiting RIPK1, this compound was developed with the therapeutic goal of reducing inflammation and preventing nerve cell death.[1][4]
Despite its promising mechanism, Phase 2 clinical trials for this compound in both MS and ALS were discontinued after the drug failed to meet its primary endpoints, notably showing no significant reduction in neurofilament light chain (NfL), a key biomarker of neurodegeneration.[1][2][4][5] However, as a potent and specific tool compound, this compound remains highly valuable for preclinical research to investigate the fundamental roles of RIPK1-mediated signaling in neuronal health and disease models. These application notes provide detailed protocols for researchers to effectively use this compound in primary neuronal cell cultures to explore the mechanisms of neuroinflammation and neurodegeneration.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of RIPK1. RIPK1 is a central node in the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited and can initiate several downstream signaling cascades. In the absence of Caspase-8 activity, phosphorylated RIPK1 can interact with and phosphorylate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized MLKL translocates to the plasma membrane, forming pores that lead to cell lysis and necroptotic cell death.[6] Alternatively, RIPK1 can contribute to the activation of the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. This compound blocks the initial phosphorylation of RIPK1, thereby inhibiting both the necroptotic and inflammatory signaling pathways.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. This compound in multiple sclerosis - phase 2 trial stopped | ACNR [acnr.co.uk]
- 6. Preclinical Evidence for the Interplay between Oxidative Stress and RIP1-Dependent Cell Death in Neurodegeneration: State of the Art and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Solubilizing Oditrasertib for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oditrasertib (also known as DNL788 or SAR443820) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death pathways such as necroptosis.[1][2] Its therapeutic potential is being explored in a range of neuroinflammatory and other diseases. For effective preclinical evaluation, proper solubilization of this compound is paramount. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo experimental use.
Physicochemical Properties
-
Molecular Formula: C₁₄H₁₅F₂N₃O₂
-
Molecular Weight: 295.28 g/mol [3]
-
Appearance: Crystalline solid or powder
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents, which is crucial for preparing stock solutions and formulations for experimental use.
| Application | Solvent/Vehicle | Solubility (mg/mL) | Molar Equivalent | Notes |
| In Vitro | Dimethyl Sulfoxide (DMSO) | 59 - 100 | 199.8 - 338.66 mM | Sonication is recommended.[1][4] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | 8.47 mM | Prepare fresh. Requires sonication.[1][3] |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 8.47 mM | Prepare fresh. Requires sonication.[1][3] |
| In Vivo | 10% DMSO, 90% Corn Oil | 2.5 | 8.47 mM | Prepare fresh. Requires sonication.[1] |
Experimental Protocols
In Vitro Solubilization Protocol: High-Concentration Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of this compound).
-
Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the tube in a water bath sonicator and sonicate until the solution is clear and all particulate matter is dissolved. This may take several minutes.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
In Vivo Solubilization Protocol: Formulation for Animal Dosing
This protocol details the preparation of an this compound formulation suitable for oral or parenteral administration in animal models. This example uses a common vehicle of PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Initial Dissolution in DMSO: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL). To do this, dissolve the required amount of this compound powder in 10% of the final volume with DMSO.
-
Addition of PEG300: Add 40% of the final volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogenous.
-
Addition of Tween-80: Add 5% of the final volume of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Addition of Saline: Slowly add 45% of the final volume of sterile saline to the mixture while vortexing.
-
Sonication: Sonicate the final formulation in a water bath sonicator until it becomes a clear and homogenous solution.
-
Administration: The formulation should be prepared fresh before each administration to the animals.
Mandatory Visualizations
This compound Solubilization Workflow
Caption: Experimental workflow for solubilizing this compound.
This compound's Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway
Caption: this compound inhibits RIPK1-mediated signaling pathways.
References
Application of Oditrasertib in Organoid Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oditrasertib, an orally available, brain-penetrant inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has been investigated for its therapeutic potential in neurological diseases characterized by inflammation and cell death.[1] While clinical trials in multiple sclerosis were halted due to not meeting primary endpoints, the mechanism of this compound holds relevance for preclinical research in various neurodegenerative and neuroinflammatory conditions.[1] Human brain organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, offer a powerful in vitro platform to model complex human neuropathologies and assess the efficacy of novel therapeutic compounds.[2][3][4][5][6][7][8][9][10][11][12]
This document outlines a hypothetical application of this compound in a brain organoid model of neuroinflammation, a common pathological feature in many neurological disorders. By inhibiting RIPK1, this compound is postulated to mitigate inflammatory responses and prevent subsequent neuronal cell death within the organoid, providing a valuable tool for studying disease mechanisms and for preclinical drug screening.
Key Applications:
-
Modeling Neuroinflammation: Inducing an inflammatory state in brain organoids using pro-inflammatory stimuli (e.g., cytokines, lipopolysaccharide) to mimic disease conditions.
-
Assessing Neuroprotective Effects: Evaluating the potential of this compound to protect neurons and other neural cell types from inflammation-induced cell death.
-
Investigating Mechanism of Action: Dissecting the downstream effects of RIPK1 inhibition on inflammatory signaling pathways and cellular stress responses within a human-relevant 3D model.
-
Preclinical Drug Screening: Utilizing brain organoids as a platform to test the efficacy and neurotoxicity of this compound and other RIPK1 inhibitors.
Signaling Pathway of this compound (RIPK1 Inhibition)
This compound targets RIPK1, a key signaling node that regulates cellular responses to inflammation and stress. In the context of neuroinflammation, pro-inflammatory cytokines like TNF-α can trigger a signaling cascade that leads to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis and necroptosis). This compound, by inhibiting the kinase activity of RIPK1, is expected to block the pathways leading to necroptosis and reduce the inflammatory response.
Experimental Protocols
The following protocols describe a general framework for generating brain organoids, inducing neuroinflammation, and treating with this compound for efficacy assessment.
Protocol 1: Generation of Cerebral Organoids
This protocol is adapted from established methods for generating cerebral organoids from human pluripotent stem cells (hPSCs).[10]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Neural differentiation medium
-
Matrigel
-
Ultra-low attachment 96-well plates
-
Orbital shaker
Procedure:
-
EB Formation (Day 0-2):
-
Dissociate hPSCs into single cells.
-
Seed 9,000 cells per well in an ultra-low attachment 96-well plate with EB formation medium.
-
Incubate for 2 days to allow for EB formation.
-
-
Neural Induction (Day 2-5):
-
Transfer EBs to neural induction medium.
-
Continue incubation for 3 days.
-
-
Matrigel Embedding (Day 5):
-
Embed neuroepithelial tissues into Matrigel droplets.
-
Transfer droplets to neural differentiation medium.
-
-
Maturation (Day 6 onwards):
-
Culture the organoids in neural differentiation medium on an orbital shaker to enhance nutrient absorption.
-
Change the medium every 2-3 days. Organoids are typically ready for experiments after 30-40 days of culture, exhibiting diverse neural cell populations.
-
Protocol 2: Induction of Neuroinflammation and this compound Treatment
Materials:
-
Mature cerebral organoids (Day 30-40)
-
Neural differentiation medium
-
Pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IL-1β)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Experimental Setup:
-
Transfer individual organoids to separate wells of a 24-well ultra-low attachment plate.
-
Group organoids into:
-
Control (vehicle only)
-
Inflammation (pro-inflammatory stimulus + vehicle)
-
This compound Treatment (pro-inflammatory stimulus + this compound)
-
-
-
Treatment:
-
Pre-treat the "this compound Treatment" group with the desired concentration of this compound for 2 hours.
-
Add the pro-inflammatory stimulus to the "Inflammation" and "this compound Treatment" groups. Add vehicle to the "Control" group.
-
Incubate for 24-72 hours.
-
-
Endpoint Analysis:
-
Harvest organoids and culture medium for subsequent analysis as described in Protocol 3.
-
Protocol 3: Endpoint Analysis and Data Quantification
Materials:
-
Harvested organoids and culture medium
-
Reagents for ELISA, qPCR, and immunohistochemistry
-
Microscope for imaging
Procedure:
-
Cytokine Analysis (ELISA):
-
Collect the culture medium from each well.
-
Perform ELISA to quantify the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8).
-
-
Gene Expression Analysis (qPCR):
-
Extract RNA from the organoids.
-
Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of genes related to inflammation (e.g., NFKBIA, TNF) and apoptosis/necroptosis (e.g., CASP3, MLKL).
-
-
Immunohistochemistry and Imaging:
-
Fix, section, and stain the organoids for markers of neuronal health (e.g., NeuN, β-III-tubulin), apoptosis (e.g., Cleaved Caspase-3), and glial activation (e.g., GFAP for astrocytes, Iba1 for microglia-like cells).
-
Image the sections using confocal microscopy and quantify cell numbers and marker intensity.
-
Experimental Workflow
The overall experimental process, from organoid generation to data analysis, can be visualized as follows:
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from the described experiments.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Control (Vehicle) | 15.2 ± 3.1 | 8.5 ± 2.0 |
| Inflammation | 250.6 ± 25.8 | 180.4 ± 19.7 |
| This compound (1 µM) | 120.3 ± 15.4 | 95.1 ± 11.3 |
Table 2: Effect of this compound on Gene Expression
| Treatment Group | TNF (Fold Change) | MLKL (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 |
| Inflammation | 8.5 ± 1.2 | 6.2 ± 0.9 |
| This compound (1 µM) | 3.1 ± 0.6 | 2.5 ± 0.4 |
Table 3: Effect of this compound on Neuronal Viability
| Treatment Group | NeuN+ Cell Count (per field) | Cleaved Caspase-3+ Cells (%) |
| Control (Vehicle) | 350 ± 28 | 2.1 ± 0.5 |
| Inflammation | 180 ± 21 | 25.4 ± 4.3 |
| This compound (1 µM) | 310 ± 25 | 8.7 ± 1.9 |
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Organoids Accelerate Parkinson’s and Alzheimer’s Research & Drug Discovery [164.52.12.78:8080]
- 5. Modeling neurological disorders using brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Brain organoid methodologies to explore mechanisms of disease in progressive multiple sclerosis [frontiersin.org]
- 7. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and Applications of Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain organoid methodologies to explore mechanisms of disease in progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. mdpi.com [mdpi.com]
- 12. Applications of brain organoids in neurodevelopment and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Oditrasertib-Related Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the direct target of Oditrasertib, Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), and key proteins in the associated RAS/MAPK signaling pathway: SHP2, SOS1, and KRAS.
Introduction to this compound and its Molecular Targets
This compound (also known as SAR443820 or DNL788) is an investigational small molecule inhibitor that targets Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a critical signaling protein involved in cellular pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[5][6] By inhibiting RIPK1, this compound has been explored as a therapeutic agent for neurodegenerative and inflammatory diseases.[3][4]
While RIPK1 is the direct target of this compound, the user's query also included SHP2, SOS1, and KRAS. These proteins are key components of the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer. While not direct targets of this compound, their analysis can be relevant in the broader context of cellular signaling and disease pathology.
Signaling Pathways
Below are diagrams illustrating the signaling pathways of RIPK1 and the RAS/MAPK cascade.
General Immunohistochemistry Workflow
The following diagram outlines the major steps in a typical IHC experiment.
Application Notes and Protocols
Detection of RIPK1
Application: To determine the expression and localization of RIPK1 in tissues of interest. This can be used to assess the baseline levels of the target for this compound and to investigate its modulation in disease models.
Quantitative Data Summary: Validated Antibodies for RIPK1 IHC
| Antibody | Host/Clonality | Applications | Recommended Dilution (IHC-P) | Reference |
| NBP1-77077 | Rabbit Polyclonal | WB, IHC, ICC/IF, ELISA | 2.5 µg/ml | [9] |
| CF800312 (OTI2D6) | Mouse Monoclonal | WB, IHC-P | 1:150 | [10] |
| 17519-1-AP | Rabbit Polyclonal | WB, IHC, IF, IP, CoIP, ELISA | 1:200 | [11] |
| MAB3585 | Mouse Monoclonal | WB, Simple Western, ICC | 8-25 µg/mL | |
| 29932-1-AP | Rabbit Polyclonal | WB, IHC, ELISA | 1:400 | [12] |
| Clone D94C12 | Rabbit Monoclonal | IF, WB | Not specified for IHC | [13] |
| Clone 38/RIP | Mouse Monoclonal | IF, WB | Not specified for IHC | [13] |
Experimental Protocol: IHC for RIPK1
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged slides.
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 10 minutes.
-
100% Ethanol: 2 x 5 minutes.
-
95% Ethanol: 1 x 5 minutes.
-
70% Ethanol: 1 x 5 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse sections in Tris-buffered saline with Tween-20 (TBS-T).[11]
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBS-T.
-
Incubate with a protein block (e.g., 5% normal goat serum in TBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RIPK1 antibody (see table above for suggestions) in antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides 3 x 5 minutes in TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides 3 x 5 minutes in TBS-T.
-
Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Wash slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: RIPK1 is widely expressed, with high levels in the heart, brain, and skeletal muscle.[14] Staining is expected to be primarily cytoplasmic. In disease models such as Alzheimer's, RIPK1 expression may be observed around amyloid plaques.[15]
Detection of SHP2 (PTPN11)
Application: To evaluate the expression of SHP2, a protein tyrosine phosphatase that functions upstream of the RAS/MAPK pathway.
Quantitative Data Summary: Validated Antibodies for SHP2 IHC
| Antibody | Host/Clonality | Applications | Recommended Dilution (IHC-P) | Reference |
| sc-7384 (B-1) | Mouse Monoclonal | WB, IHC, IP | Not specified | [16] |
| #3397 (D50F2) | Rabbit Monoclonal | WB, IP, IHC | 1:200 | [16] |
| N/A | Rabbit Polyclonal | IHC-P, WB | Reconstitute to 500 µg/ml | [14] |
Experimental Protocol: IHC for SHP2
Follow the general IHC protocol for RIPK1, with the following specific recommendations for SHP2:
-
Antigen Retrieval: Use 10 mM Sodium Citrate buffer (pH 6.0) with heat-induced epitope retrieval.
-
Primary Antibody: Use a validated anti-SHP2 antibody at the recommended dilution (e.g., 1:200 for CST #3397).[16]
-
Incubation: Overnight incubation at 4°C is recommended.
Expected Results: SHP2 is ubiquitously expressed.[14] Staining is expected to be primarily cytoplasmic.
Detection of SOS1
Application: To assess the expression of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates RAS.
Quantitative Data Summary: Validated Antibodies for SOS1 IHC
| Antibody | Host/Clonality | Applications | Recommended Dilution (IHC-P) | Reference |
| NBP3-21731 (SR1203) | Rabbit Monoclonal | WB, ICC/IF, IHC | 1:50-1:200 | Novus Biologicals |
| N/A | N/A | IHC-P | Not specified | [17] |
Experimental Protocol: IHC for SOS1
Follow the general IHC protocol for RIPK1, with the following specific recommendations for SOS1:
-
Antigen Retrieval: Heat-induced epitope retrieval with a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is recommended.
-
Primary Antibody: Use a validated anti-SOS1 antibody at the recommended dilution (e.g., 1:50-1:200).
-
Incubation: Overnight incubation at 4°C is recommended.
Expected Results: SOS1 is a key regulator of intracellular signaling pathways involved in cell growth and proliferation.[17] Its expression can be evaluated in various tissues.
Detection of KRAS
Application: To determine the expression of KRAS, a small GTPase that is a central node in the RAS/MAPK pathway. Note that standard IHC for KRAS detects the total protein and does not typically distinguish between wild-type and mutant forms.[18][19]
Quantitative Data Summary: Validated Antibodies for KRAS IHC
| Antibody | Host/Clonality | Applications | Recommended Dilution (IHC-P) | Reference |
| orb53139 | Polyclonal | IHC | 1:100 | [19] |
| N/A | Rabbit Polyclonal | IHC | Not specified | [18] |
| N/A | N/A | IHC-P | Not specified | [20] |
Experimental Protocol: IHC for KRAS
Follow the general IHC protocol for RIPK1, with the following specific recommendations for KRAS:
-
Antigen Retrieval: Use a citrate buffer (pH 6.0) at 100°C for 10 minutes.[19]
-
Primary Antibody: Use a validated anti-KRAS antibody at the recommended dilution (e.g., 1:100).[19]
-
Incubation: Overnight incubation at room temperature has been reported.[19]
Expected Results: Cytoplasmic expression of KRAS protein is expected.[19] In colorectal cancer, KRAS protein positivity has been observed in a subset of cases.[19][21] However, the correlation between IHC staining intensity and mutation status can be poor.[18]
Disclaimer
These protocols and application notes are intended as a guide. Optimal conditions for antibody concentration, incubation times, and antigen retrieval methods should be determined by the individual researcher for their specific experimental system. It is highly recommended to use appropriate positive and negative controls to validate the staining results. Antibody validation is a critical step for ensuring the reliability of IHC data.[22][23]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. RIPK1 - Wikipedia [en.wikipedia.org]
- 6. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anygenes.com [anygenes.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. RIPK1/RIP1 Antibody - BSA Free (NBP1-77077): Novus Biologicals [novusbio.com]
- 10. RIPK1 Monoclonal Antibody (OTI2D6) (CF800312) [thermofisher.com]
- 11. RIPK1-Specific antibody (17519-1-AP) | Proteintech [ptglab.com]
- 12. RIPK1 antibody (29932-1-AP) | Proteintech [ptglab.com]
- 13. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHP2 Antibody - Novatein Biosciences [novateinbio.com]
- 15. researchgate.net [researchgate.net]
- 16. SHP-2 antibody | antibody review based on formal publications [labome.com]
- 17. SOS1 Antibodies: Novus Biologicals [novusbio.com]
- 18. KRAS and BRAF Mutation Detection: Is Immunohistochemistry a Possible Alternative to Molecular Biology in Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scitepress.org [scitepress.org]
- 20. Anti-KRAS Antibodies: Novus Biologicals [novusbio.com]
- 21. Immunohistochemical assay for detection of K-ras protein expression in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of Oditrasertib, a RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oditrasertib (also known as SAR443820 and DNL788) is a potent and selective, orally active, brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway and is implicated in inflammation and regulated cell death pathways, including apoptosis and necroptosis. Overactivation of RIPK1 is associated with the pathogenesis of various neurodegenerative and inflammatory diseases.[2][3] By inhibiting RIPK1, this compound was developed to reduce inflammation and prevent cell death in these conditions.[3]
Despite its promising mechanism, clinical trials for this compound in multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS) were discontinued due to a lack of efficacy.[4][5][6] Nevertheless, the study of this compound and other RIPK1 inhibitors remains a valuable area of research for understanding the role of RIPK1 in disease and for the development of new therapeutic agents.
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize RIPK1 inhibitors like this compound. The described biochemical assay is a representative method for measuring the potency of test compounds against RIPK1 kinase activity.
RIPK1 Signaling Pathway
RIPK1 is a key regulator of cellular stress responses. Upon activation by stimuli such as TNF-α, RIPK1 can initiate distinct downstream signaling cascades leading to either cell survival (via NF-κB activation) or cell death (apoptosis or necroptosis). In the necroptosis pathway, RIPK1, along with RIPK3, forms a complex called the necrosome, which ultimately leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and lytic cell death. This compound, as a RIPK1 inhibitor, blocks the kinase activity of RIPK1, thereby preventing the formation of the necrosome and subsequent necroptotic cell death.
Caption: RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.
Quantitative Data
The following table summarizes the in vitro potency of this compound (DNL788) against RIPK1 in different human cell types. This data is essential for establishing positive controls and reference standards in HTS assays.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound (DNL788) | RIPK1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 3.16 | |
| This compound (DNL788) | RIPK1 | iPSC-derived Microglia | 1.6 |
High-Throughput Screening Protocol: Homogeneous ADP-Glo™ Kinase Assay for RIPK1
This protocol describes a luminescent-based biochemical assay for measuring the kinase activity of RIPK1 in a high-throughput format (384-well plate). The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Principle:
The ADP-Glo™ Kinase Assay is a two-step process. First, the RIPK1 kinase reaction is performed, where RIPK1 phosphorylates a substrate, consuming ATP and producing ADP. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the ADP concentration and, therefore, the RIPK1 activity.
Materials and Reagents:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For an IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 µM).
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent RIPK1 inhibitor as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, recombinant RIPK1 enzyme, and the MBP substrate. The optimal concentrations of the enzyme and substrate should be determined empirically through titration experiments.
-
Add the master mix to each well of the 384-well plate containing the pre-spotted compounds.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ATP Depletion and ADP Conversion:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Detection:
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The raw luminescence data is normalized to the controls:
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))
-
RLU = Relative Luminescence Units
-
-
For IC50 determination, plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening of RIPK1 inhibitors using the ADP-Glo™ Kinase Assay.
Caption: High-throughput screening workflow for RIPK1 inhibitors.
References
- 1. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Oditrasertib solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with Oditrasertib in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound (also known as DNL788 or SAR443820) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Its chemical structure lends to poor aqueous solubility, which can present challenges in experimental settings, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable results in in vitro and in vivo assays.
Q2: What are the key chemical and physical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing appropriate solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C14H15F2N3O2 | PubChem |
| Molecular Weight | 295.28 g/mol | PubChem[3] |
| XLogP3 | 1.3 | PubChem[3] |
| IUPAC Name | 4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][3][4]oxazepine-9-carbonitrile | PubChem[3] |
Q3: What is the primary mechanism of action for this compound?
This compound is a reversible inhibitor of RIPK1, a key regulator of inflammation and cell death pathways, including necroptosis and apoptosis.[1][5] By inhibiting RIPK1, this compound can modulate inflammatory responses, making it a compound of interest for neurodegenerative and inflammatory diseases.[1][5]
Below is a simplified representation of the RIPK1 signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits RIPK1, blocking downstream inflammatory and cell death pathways.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions in aqueous buffers.
Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Cause: The aqueous buffer has a much lower solubilizing capacity for this compound compared to the initial stock solvent (typically DMSO). This leads to the compound crashing out of solution.
-
Solution:
-
Reduce the final concentration of this compound: Lowering the target concentration in the final assay medium may keep the compound in solution.
-
Increase the percentage of co-solvent: If the experimental system allows, a slightly higher percentage of a water-miscible organic solvent like DMSO can be used. However, be mindful of potential solvent effects on the biological system. It's recommended to keep the final DMSO concentration below 2% in animal studies if the animal is weak.[1]
-
Utilize a different solubilization strategy: Consider using formulations with excipients like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) which are known to improve the solubility of hydrophobic compounds.[1][6]
-
Problem 2: Inconsistent results are observed across different experiments.
-
Cause: This can be due to incomplete dissolution of this compound, leading to variations in the actual concentration of the compound in the assay.
-
Solution:
-
Ensure complete initial dissolution: When preparing the stock solution in an organic solvent like DMSO, ensure the compound is fully dissolved. Gentle heating and/or sonication can aid in this process.[1]
-
Prepare fresh working solutions: this compound solutions, especially in aqueous buffers, may not be stable over long periods. It is recommended to prepare fresh working solutions for each experiment.
-
Vortex thoroughly: After diluting the stock solution into the aqueous buffer, vortex the solution vigorously to ensure homogeneity.
-
Problem 3: The prepared this compound solution is cloudy or contains visible particles.
-
Cause: This indicates that the solubility limit of this compound has been exceeded in the chosen solvent system.
-
Solution:
-
Filter the solution: While this will remove the precipitate, it will also lower the actual concentration of the dissolved compound. If this approach is taken, the final concentration should be determined analytically (e.g., by HPLC).
-
Re-evaluate the formulation: Refer to the recommended formulation protocols below and select a solvent system with a higher solubilizing capacity for your desired concentration.
-
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vitro and in vivo studies, based on established methods.[1][2]
Protocol 1: In Vitro Stock Solution Preparation (High Concentration)
This protocol is suitable for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that hygroscopic DMSO can impact solubility, so using newly opened DMSO is recommended.[1]
Protocol 2: Formulation for In Vivo Oral Administration (with Co-solvents)
This protocol provides a formulation suitable for oral gavage in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for a final concentration of 2.5 mg/mL): [1]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is homogeneous. Use this formulation immediately after preparation.
Protocol 3: Formulation for In Vivo Administration (with Cyclodextrin)
This protocol utilizes a cyclodextrin to enhance solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes for mixing
Procedure (for a final concentration of 2.5 mg/mL): [1]
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution.[1]
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observations | Source |
| DMSO | 100 mg/mL (338.66 mM) | Requires sonication; hygroscopic nature of DMSO can affect solubility. | MedChemExpress[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.47 mM) | Clear solution; requires sonication. | MedChemExpress[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.47 mM) | Clear solution; requires sonication. | MedChemExpress[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.47 mM) | Clear solution; requires sonication. | MedChemExpress[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 2.95 mg/mL (9.99 mM) | Clear solution. | Selleck Chemicals[2] |
| 5% DMSO, 95% Corn oil | 0.70 mg/mL (2.37 mM) | - | Selleck Chemicals[2] |
Experimental Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing and optimizing the solubility of this compound for a specific application.
Caption: A stepwise approach to achieving the desired concentration of this compound in aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C14H15F2N3O2 | CID 135382587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Kinase and Phosphatase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of small molecule inhibitors in their experiments.
Important Clarification on Oditrasertib (SAR443820, DNL788)
Initial queries regarding this compound and its off-target effects on SHP2 require an important clarification. Based on extensive clinical and preclinical data, this compound is an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) and is not known to target SHP2.[1][2][3][4][5][6][7][8][9] Development of this compound was focused on its potential role in neuroinflammatory diseases due to its ability to penetrate the central nervous system.[2][10][11] However, clinical trials for this compound in multiple sclerosis and amyotrophic lateral sclerosis (ALS) were discontinued due to a lack of efficacy.[6][7][9][12]
Given the user's interest in SHP2, this guide will focus on general strategies to minimize off-target effects of kinase and phosphatase inhibitors, with a specific emphasis on known SHP2 inhibitors as a relevant example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in experiments with small molecule inhibitors?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[13] This can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[14] For example, some active site-targeting SHP2 inhibitors have been shown to have off-target effects on receptor tyrosine kinases like PDGFRβ.[15][16][17]
Q2: How can I determine the selectivity of my inhibitor?
The selectivity of an inhibitor is typically determined through comprehensive profiling against a large panel of kinases and/or phosphatases. This can be done using:
-
Biochemical Assays: These in vitro assays measure the direct interaction between the inhibitor and a purified enzyme.[18][19] They are useful for determining the intrinsic affinity of the inhibitor for a wide range of potential targets.
-
Cell-Based Assays: These assays assess the inhibitor's activity within a cellular context, providing a more physiologically relevant measure of target engagement and selectivity.[20][21] Cellular assays can reveal off-target effects that may not be apparent in biochemical screens due to factors like cell permeability and competition with intracellular ATP.[18][21]
Q3: What is the difference between on-target and off-target validation?
On-target validation confirms that the inhibitor engages with its intended target in your experimental system. This can be achieved by measuring the modulation of a downstream signaling event known to be regulated by the target. For instance, a bona fide SHP2 inhibitor should block growth factor-induced ERK phosphorylation.
Off-target validation involves demonstrating that the observed phenotype is not due to the inhibition of other proteins. A common method is to use a structurally unrelated inhibitor of the same target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Q4: Can off-target effects of SHP2 inhibitors be beneficial?
In some cases, off-target effects can contribute to the therapeutic activity of a drug. For example, a recent study found that some SHP2 allosteric inhibitors also inhibit autophagy in an SHP2-independent manner, which contributes to their anti-tumor activity in RAS-driven cancers.[22][23][24] However, in a research setting, it is crucial to distinguish between on-target and off-target effects to accurately understand the biological role of the target protein.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and minimizing off-target effects in your experiments.
Step 1: Characterize Your Inhibitor
Before starting your experiments, it is crucial to understand the selectivity profile of your chosen inhibitor.
| Action | Rationale | Data to Collect |
| Review Selectivity Data | Assess the inhibitor's potency against the intended target versus a panel of other kinases/phosphatases. | IC50 or Kd values for the primary target and any significant off-targets. |
| Compare Biochemical and Cellular Potency | Differences in potency can indicate issues with cell permeability or competition with intracellular factors.[21] | Comparison of IC50 values from in vitro and in-cell assays. |
| Use a Control Inhibitor | Employ a structurally distinct inhibitor for the same target to confirm that the observed phenotype is not due to the chemical scaffold of your primary inhibitor. | Phenotypic data from both inhibitors. |
Step 2: Optimize Experimental Conditions
Careful optimization of your experimental protocol can significantly reduce the likelihood of off-target effects.
| Parameter | Recommendation | Rationale |
| Inhibitor Concentration | Use the lowest effective concentration of the inhibitor. | Higher concentrations increase the likelihood of engaging lower-affinity off-targets. |
| Treatment Duration | Minimize the duration of inhibitor treatment. | Prolonged exposure can lead to the activation of compensatory signaling pathways and other indirect effects. |
| Cell Density | Maintain consistent cell density across experiments. | Cell density can influence signaling pathways and inhibitor efficacy. |
Step 3: Validate On-Target and Off-Target Effects
Incorporate experiments specifically designed to confirm that your observed phenotype is a result of on-target inhibition.
| Experiment | Methodology | Expected Outcome for On-Target Effect |
| Target Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. | The phenotype of target knockdown/knockout should mimic the effect of the inhibitor. |
| Rescue Experiment | Express a drug-resistant mutant of the target protein in your cells. | The drug-resistant mutant should reverse the phenotypic effects of the inhibitor. |
| Downstream Signaling Analysis | Measure the phosphorylation status or activity of known downstream effectors of your target. | The inhibitor should modulate downstream signaling in a manner consistent with target inhibition. |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Minimizing Off-Target Effects
Caption: A stepwise workflow for minimizing and validating off-target effects of small molecule inhibitors.
SHP2 Signaling and Potential Off-Targets
Caption: The canonical SHP2 signaling pathway and potential off-target interactions of SHP2 inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Sanofi halts phase 2 trial of Denali's multiple sclerosis drug [synapse.patsnap.com]
- 9. biospace.com [biospace.com]
- 10. neurologylive.com [neurologylive.com]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. thepharmaletter.com [thepharmaletter.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. biorxiv.org [biorxiv.org]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 24. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Technical Support Center: Interpreting Inconsistent Results in Oditrasertib-Treated Samples
This technical support resource is designed for researchers, scientists, and drug development professionals working with the RIPK1 inhibitor, Oditrasertib (also known as SAR443820 or DNL788). It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret inconsistent or unexpected experimental results.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Discrepancy Between Preclinical Efficacy and Clinical Trial Outcomes
Observation: Preclinical studies with this compound suggested potent inhibition of RIPK1-mediated inflammation and necroptosis, but Phase 2 clinical trials in Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS) were terminated due to a lack of efficacy.[1][2][3][4][5] Specifically, this compound failed to significantly reduce levels of neurofilament light chain (NfL), a biomarker for neurodegeneration.[1][3][4]
Potential Causes and Troubleshooting Steps:
-
Translational Gap between Animal Models and Human Disease:
-
Consideration: The animal models used in preclinical studies may not fully recapitulate the complex pathology of human neurodegenerative diseases like MS and ALS.[6]
-
Recommendation: Re-evaluate the preclinical models. Were the disease mechanisms in the models truly RIPK1-dependent? Explore alternative or more complex models that better reflect the human disease state.
-
-
Biomarker Complexity:
-
Consideration: Neurofilament light chain (NfL) is a sensitive but non-specific marker of neuroaxonal damage.[1] Its levels can be influenced by various factors, and a lack of change may not definitively mean the drug had no biological effect.
-
Recommendation: In your own research, consider using a panel of biomarkers in addition to NfL to assess target engagement and downstream effects. This could include markers of inflammation (e.g., cytokines) and specific markers of RIPK1 pathway activation.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD) in Humans:
-
Consideration: While this compound is brain-penetrant, the concentration and duration of target engagement in the central nervous system of patients may not have been sufficient to produce a therapeutic effect.[1] Phase 1 studies in healthy volunteers showed robust target engagement, but this may differ in a diseased state.[7][8][9]
-
Recommendation: If conducting your own in vivo studies, ensure rigorous PK/PD modeling to correlate drug exposure with target inhibition and biological outcomes.
-
Illustrative Preclinical vs. Clinical Data:
The following tables present hypothetical but representative data that illustrates the discrepancy between promising preclinical results and the disappointing clinical outcomes for a RIPK1 inhibitor like this compound.
Table 1: Representative Preclinical Efficacy of a RIPK1 Inhibitor
| Assay Type | Experimental System | Key Parameter | Result |
| In vitro Kinase Assay | Recombinant human RIPK1 | IC50 | 10 nM |
| Cell-Based Necroptosis Assay | Human monocytic U937 cells (TNFα-induced) | EC50 | 50 nM |
| Animal Model of Neuroinflammation | Mouse model of MS (EAE) | Reduction in clinical score | 40% improvement vs. vehicle |
| Animal Model of Neuroinflammation | Mouse model of MS (EAE) | Reduction in inflammatory cytokines (e.g., TNFα, IL-6) in CNS | 50% reduction vs. vehicle |
Table 2: Summary of this compound Phase 2 Clinical Trial Outcomes
| Clinical Trial | Indication | Primary Endpoint | Outcome |
| HIMALAYA (NCT05237284) | Amyotrophic Lateral Sclerosis (ALS) | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) | Not Met[10][11] |
| K2 (NCT05630547) | Multiple Sclerosis (MS) | Change in serum neurofilament light chain (NfL) levels | Not Met[1] |
Issue 2: Inconsistent In Vitro Kinase Assay Results
Observation: You are observing variability in the IC50 values of this compound in your in vitro kinase assays, or the inhibitor appears less potent than expected.
Potential Causes and Troubleshooting Steps:
-
Assay Conditions:
-
Consideration: The concentration of ATP in your assay can significantly impact the apparent potency of ATP-competitive inhibitors like this compound.
-
Recommendation: Standardize the ATP concentration across experiments, ideally at the Km for RIPK1. Ensure consistent enzyme and substrate concentrations and incubation times.
-
-
Enzyme Purity and Activity:
-
Consideration: The purity and activity of the recombinant RIPK1 enzyme can vary between batches and suppliers.
-
Recommendation: Qualify each new batch of enzyme. Perform control experiments with a known RIPK1 inhibitor to ensure consistent assay performance.
-
-
Compound Solubility and Stability:
-
Consideration: this compound may have limited solubility in aqueous assay buffers, leading to an overestimation of the IC50. The compound may also be unstable under certain storage or experimental conditions.
-
Recommendation: Verify the solubility of this compound in your assay buffer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Issue 3: Variable Effects on Cell Viability and Necroptosis
Observation: The protective effect of this compound against necroptosis varies between different cell lines or experimental conditions.
Potential Causes and Troubleshooting Steps:
-
Cell Line-Specific Differences:
-
Consideration: The dependence of a cell line on RIPK1-mediated necroptosis can vary. Some cell lines may have alternative cell death pathways that are not inhibited by this compound.
-
Recommendation: Characterize the cell death pathways in your chosen cell lines. Use positive and negative controls (e.g., RIPK1 knockout cells) to confirm the on-target effect of this compound.
-
-
Stimulus and Timing:
-
Consideration: The type and concentration of the necroptosis-inducing stimulus (e.g., TNFα, SMAC mimetics) and the timing of this compound addition can influence the outcome.
-
Recommendation: Optimize the concentration of the stimulus and the treatment duration with this compound for each cell line.
-
-
Off-Target Effects:
-
Consideration: At higher concentrations, kinase inhibitors can have off-target effects that may confound the interpretation of cell viability data.
-
Recommendation: Perform dose-response experiments and correlate the effective concentration with the IC50 from in vitro kinase assays. Use structurally distinct RIPK1 inhibitors to confirm that the observed phenotype is due to RIPK1 inhibition.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally available, and brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key regulator of inflammatory signaling and a form of programmed cell death called necroptosis.[3][9] By inhibiting RIPK1, this compound was expected to reduce inflammation and prevent neuronal cell death in neurodegenerative diseases.[1]
Q2: Why were the clinical trials for this compound in MS and ALS halted?
A2: The Phase 2 clinical trials for this compound in both MS and ALS were terminated because the drug failed to meet its primary and key secondary endpoints.[1][2][3][4][5] In the MS trial, this compound did not significantly reduce the levels of serum neurofilament light chain (NfL), a biomarker of neurodegeneration, compared to placebo.[1][3][4] In the ALS trial, it did not show a significant improvement in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[10][11]
Q3: What are the key components of the RIPK1 signaling pathway?
A3: The RIPK1 signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to the activation of NF-κB and cell survival. Alternatively, under certain conditions, a secondary complex (Complex II) can form, leading to either apoptosis (caspase-8 dependent) or necroptosis. In necroptosis, RIPK1 interacts with and phosphorylates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately cell death.
Q4: What are some common experimental assays to measure the effect of this compound?
A4:
-
In Vitro Kinase Assay: To directly measure the inhibitory activity of this compound on recombinant RIPK1 enzyme.
-
Western Blotting: To assess the phosphorylation status of RIPK1, RIPK3, and MLKL in cell lysates as a measure of pathway activation.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To quantify the protective effect of this compound against necroptotic cell death in various cell lines.
-
ELISA: To measure the levels of inflammatory cytokines (e.g., TNFα, IL-6) released from cells.
-
Animal Models: To evaluate the in vivo efficacy of this compound in models of neuroinflammation and neurodegeneration.
III. Experimental Protocols & Visualizations
A. Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-mediated signaling, leading to either cell survival, apoptosis, or necroptosis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the necroptosis pathway.
B. Experimental Workflow: Western Blot for RIPK1 Pathway Activation
This workflow outlines the key steps for assessing the effect of this compound on the phosphorylation of RIPK1 pathway components.
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., HT-29) and allow them to adhere overnight. Pre-treat with desired concentrations of this compound for 1-2 hours. Induce necroptosis with appropriate stimuli (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, p-MLKL, total RIPK1, total MLKL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
C. Logical Relationship: Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting when experimental results with this compound are inconsistent or unexpected.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Sanofi ends Denali-partnered MS trial after Phase 2 failure [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in ALS by Sanofi - BioSpace [biospace.com]
- 8. Denali Therapeutics Announces Achievement of RIPK1 [globenewswire.com]
- 9. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in ALS by Sanofi [drug-dev.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. biospace.com [biospace.com]
Addressing batch-to-batch variability of synthetic Oditrasertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with synthetic Oditrasertib.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound batch shows variable potency in my cell-based assays. What could be the cause?
A1: Batch-to-batch variability in potency can stem from several factors:
-
Purity: The presence of impurities from the synthesis process can interfere with the biological activity of this compound. Even small percentages of highly active or inhibitory impurities can significantly alter experimental outcomes.
-
Solubility: Incomplete solubilization of this compound can lead to a lower effective concentration in your assay than intended.[1] Different batches may exhibit slight differences in solubility characteristics due to minor variations in crystalline structure or residual solvents.
-
Stability: this compound may degrade if not stored or handled correctly. Degradation products are unlikely to have the same biological activity and can interfere with your results.
-
Cell-based Assay Conditions: Variability in cell passage number, seeding density, and reagent concentrations can all contribute to inconsistent results.
Q2: I am observing unexpected off-target effects in my experiments. Could this be related to the this compound batch?
A2: Yes, unexpected off-target effects can be linked to the specific batch of synthetic this compound. This is often due to the presence of impurities that have their own biological activities. It is crucial to verify the purity of each new batch of the compound.
Q3: How should I prepare and store this compound solutions to ensure consistency?
A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
-
Stock Solutions: For in vitro studies, DMSO is a common solvent.[1] It is recommended to prepare a high-concentration stock solution (e.g., 100 mg/mL in DMSO) and store it at -80°C for up to six months or -20°C for up to one month.[1][2] When stored at -80°C, it is advised to use it within six months, and within one month when stored at -20°C.[2]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[2] Due to potential precipitation or phase separation, sonication or gentle heating may be necessary to fully dissolve the compound.[2]
-
Storage of Powder: The powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key protein involved in inflammation and programmed cell death pathways, such as necroptosis.[3][4] By inhibiting RIPK1, this compound can modulate these inflammatory and cell death processes.[5]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
Symptoms:
-
Significant variation in IC50 values in cell-based assays.
-
Discrepancies in the expected phenotypic outcomes.
-
Inconsistent results in downstream analyses (e.g., Western blotting for pathway markers).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Recommended Actions:
-
Verify Purity: Analyze each batch of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity and identify any potential impurities.
-
Confirm Identity: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm that the primary component of each batch is indeed this compound.
-
Check Solubility: Visually inspect your solutions for any precipitate. If solubility is a concern, try preparing the stock solution at a slightly lower concentration or using gentle warming and sonication.
-
Standardize Protocols: Ensure that your experimental protocols, including cell handling and assay procedures, are highly standardized to minimize variability.
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate in cell culture media or buffer after adding the this compound stock solution.
-
Cloudiness of the final working solution.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.
-
Use a Surfactant: For in vivo formulations, the use of a surfactant like Tween-80 can help to maintain solubility.[1]
-
Prepare Fresh Dilutions: Prepare working solutions fresh from a DMSO stock solution just before use. Avoid storing diluted aqueous solutions.
-
pH Adjustment: Check if the pH of your final solution is within a range that favors the solubility of this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (338.66 mM) | Ultrasonic treatment may be needed.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (8.47 mM) | Clear solution; ultrasonic treatment may be needed.[1] |
| 10% DMSO >> 90% corn oil | 2.5 mg/mL (8.47 mM) | Clear solution; ultrasonic treatment may be needed.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan).
-
Analysis: Integrate the peak areas to determine the percentage purity of the main compound.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Analysis: Acquire the mass spectrum in positive ion mode and look for the protonated molecule [M+H]+. The expected molecular weight of this compound is 295.28 g/mol .[1]
Visualizations
This compound's Mechanism of Action: RIPK1 Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
Technical Support Center: Best Practices for Long-Term Storage of Investigational Compounds
Disclaimer: Specific long-term storage and stability data for Oditrasertib are not publicly available following the discontinuation of its clinical trials. The following guidelines are based on general best practices for the storage of investigational small molecules and chemical compounds in a research setting. Researchers should always refer to any available manufacturer or supplier documentation and perform their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid (powder/lyophilized) investigational compounds like this compound?
A1: Solid-form investigational compounds are typically more stable than solutions. For long-term storage, it is recommended to store them in a cool, dry, and dark place. Containers should be tightly sealed to prevent moisture absorption and degradation. It is also advisable to label each container with the date of receipt and the date it was first opened to track its history.
Q2: How should I store stock solutions of the compound?
A2: Stock solutions are less stable than the solid form. It is best practice to prepare fresh solutions for each experiment. If long-term storage of a solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -20°C or -80°C. The appropriate solvent and its potential for degradation at low temperatures should also be considered.
Q3: What are the risks of improper storage?
A3: Improper storage can lead to the degradation of the compound, resulting in a loss of potency and the formation of unknown impurities. This can lead to inaccurate and irreproducible experimental results. Factors such as exposure to light, moisture, extreme temperatures, and oxygen can all contribute to degradation.
Q4: How can I tell if my stored compound has degraded?
A4: Visual inspection can sometimes reveal signs of degradation, such as a change in color, the appearance of cloudiness in liquids, or the presence of solids in a solution. However, many forms of degradation are not visible. The most reliable way to assess the stability of a compound is through analytical methods like High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products.
Q5: Are there any specific safety precautions I should take when handling and storing investigational compounds?
A5: Yes. Always handle chemical compounds in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store compounds according to their hazard class, segregating incompatible chemicals. Access to stored investigational products should be limited to authorized personnel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage (e.g., exposure to light, moisture, or freeze-thaw cycles). | - Prepare a fresh stock solution from the solid compound.- If the solid is suspected to be degraded, use a new batch of the compound.- Perform an analytical check (e.g., HPLC) to assess the purity of the compound. |
| Precipitate observed in a thawed stock solution. | - The compound has low solubility in the chosen solvent at low temperatures.- The concentration of the stock solution is too high. | - Gently warm the solution and vortex to redissolve the precipitate.- If the precipitate does not redissolve, the solution may need to be remade at a lower concentration.- Consider using a different solvent with better solubility characteristics for the compound. |
| Change in color or appearance of the solid compound. | - Degradation due to exposure to light, air, or moisture. | - The compound should be considered suspect and ideally not used.- If it must be used, its purity should be verified analytically before the experiment.- Ensure proper storage in a dark, dry environment with a tightly sealed container for future batches. |
| Difficulty dissolving the solid compound. | - The compound may have absorbed moisture, affecting its solubility.- The incorrect solvent is being used. | - Ensure the compound has been stored in a desiccator if it is hygroscopic.- Refer to any available literature or supplier information for the recommended solvent.- Gentle heating or sonication may aid in dissolution, but be cautious as this can also degrade some compounds. |
Quantitative Data Summary
The following table summarizes general quantitative recommendations for the long-term storage of investigational chemical compounds.
| Parameter | Solid Form | Solution Form | Rationale & Best Practices |
| Temperature | -20°C to 4°C is a general guide for many small molecules to ensure long-term stability. | -20°C or -80°C is recommended for stock solutions to minimize degradation. | Lower temperatures slow down chemical degradation processes. Avoid storing at room temperature for extended periods. |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | N/A (sealed in vials) | Moisture can lead to hydrolysis and degradation of the compound. |
| Light | Store in amber vials or in a dark location. | Store in amber vials or wrap vials in foil. | Many organic molecules are light-sensitive and can degrade upon exposure to UV or visible light. |
| Atmosphere | For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen). | For oxygen-sensitive compounds, degas the solvent and store aliquots under an inert atmosphere. | Oxygen can cause oxidative degradation of the compound. |
| Container | Tightly sealed glass or chemically resistant plastic vials. | Tightly sealed glass or polypropylene vials suitable for low-temperature storage. | Prevents contamination and evaporation of the solvent. |
Experimental Protocols
General Protocol for Assessing Compound Stability
A stability-indicating analytical method is crucial for determining if a compound has degraded. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Objective: To assess the purity and identify potential degradation products of a stored investigational compound.
Methodology:
-
Standard Preparation: Prepare a standard solution of a new, high-purity batch of the compound at a known concentration.
-
Sample Preparation: Prepare a solution of the stored compound at the same concentration as the standard.
-
HPLC Analysis:
-
Select an appropriate HPLC column and mobile phase to achieve good separation of the parent compound from potential impurities.
-
Inject the standard and the sample solutions into the HPLC system.
-
Use a UV detector (or other suitable detector, such as a mass spectrometer) to monitor the elution profile.
-
-
Data Analysis:
-
Compare the chromatograms of the standard and the sample.
-
The retention time of the main peak in the sample should match that of the standard.
-
Calculate the purity of the stored compound by determining the area of the main peak as a percentage of the total peak area in the chromatogram.
-
The presence of new peaks in the sample chromatogram that are not in the standard indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for proper storage and handling of investigational compounds.
Caption: Impact of environmental factors on compound stability and experimental outcomes.
Mitigating confounding factors in Oditrasertib in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Oditrasertib in in vivo studies. Our aim is to help you mitigate confounding factors and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in tumor growth or disease progression in our this compound-treated animal cohort. What are the potential causes and solutions?
High variability in in vivo models can stem from several sources. It is crucial to systematically investigate each possibility.
-
Animal-related Factors: Intrinsic differences in animal age, weight, genetic background, and microbiome can significantly impact study outcomes.
-
Troubleshooting:
-
Ensure tight control over the age and weight range of animals at the start of the study.
-
Source animals from a reputable vendor with well-characterized genetic backgrounds.
-
Consider co-housing animals or using littermates to normalize the microbiome.
-
Increase sample size to improve statistical power and account for inherent biological variability.[1][2]
-
-
-
Drug Administration: Inconsistent dosing, vehicle effects, or issues with drug stability can lead to variable exposure.
-
Troubleshooting:
-
Verify the accuracy of your dosing calculations and administration technique (e.g., oral gavage, intraperitoneal injection).
-
Prepare fresh drug formulations regularly and confirm the stability of this compound in your chosen vehicle.
-
Include a vehicle-only control group to distinguish drug effects from vehicle effects.
-
-
-
Tumor/Disease Model: The inherent heterogeneity of some tumor models or the variable onset and progression of induced disease models can be a major factor.[1]
-
Troubleshooting:
-
For xenograft models, ensure consistent cell numbers and viability at the time of implantation.[3]
-
Monitor tumor growth closely and randomize animals into treatment groups only after tumors reach a predefined size.
-
For disease models, use well-established induction protocols and monitor for consistent development of disease hallmarks before starting treatment.
-
-
Q2: How can we assess whether this compound is engaging its target, RIPK1, in our in vivo model?
Confirming target engagement is critical to interpreting your study results.
-
Pharmacodynamic (PD) Biomarkers: Measuring downstream markers of RIPK1 activity in tumor or tissue samples is a common approach.
-
Recommended Assays:
-
Western Blotting or Immunohistochemistry (IHC): Assess the phosphorylation status of proteins downstream of RIPK1, such as MLKL (Mixed Lineage Kinase Domain-Like). A decrease in phosphorylated MLKL would indicate RIPK1 inhibition.
-
ELISA: Quantify levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in plasma or tissue homogenates. This compound is expected to reduce the levels of these cytokines.
-
-
-
Direct Target Occupancy: Advanced techniques can measure the binding of this compound to RIPK1.
-
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): This method can be adapted for tissue samples to assess the stabilization of RIPK1 upon this compound binding.
-
Mass Spectrometry-based approaches: Can be used to quantify the amount of this compound bound to RIPK1 in tissue lysates.[4]
-
-
Q3: We are concerned about potential off-target effects of this compound. How can we investigate and mitigate them?
While this compound is a selective RIPK1 inhibitor, it's important to consider and evaluate potential off-target effects.[5]
-
In Vitro Kinase Profiling: Assess the activity of this compound against a broad panel of kinases to identify potential off-targets.[4][6] Several commercial services offer such profiling.
-
In Vivo Troubleshooting:
-
Dose-Response Studies: Use the lowest effective dose of this compound to minimize the risk of off-target effects.
-
Use of a Second, Structurally Unrelated RIPK1 Inhibitor: If a similar phenotype is observed with a different RIPK1 inhibitor, it strengthens the evidence that the effect is on-target.
-
Rescue Experiments: In a genetically modified model (e.g., with a drug-resistant RIPK1 mutant), the on-target effects of this compound should be abrogated.
-
Phenotypic Comparison: Compare the observed in vivo phenotype with known phenotypes of inhibiting other potential off-target kinases identified in profiling assays.[7][8]
-
Troubleshooting Guides
Guide 1: Unexpected Toxicity or Adverse Events
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss, lethargy, or other signs of poor health in the this compound group. | 1. On-target toxicity: RIPK1 has physiological roles that, when inhibited, may lead to adverse effects. 2. Off-target toxicity: The compound may be hitting other kinases or proteins.[7][9] 3. Vehicle toxicity: The formulation vehicle may be causing adverse effects. | 1. Dose Reduction: Perform a dose-response study to find the maximum tolerated dose (MTD). 2. Off-target Assessment: Refer to Q3 on investigating off-target effects. 3. Vehicle Control: Ensure a vehicle-only control group is included and that the vehicle is well-tolerated. 4. Clinical Monitoring: Implement a scoring system to monitor animal health and establish humane endpoints. |
| Organ-specific toxicity (e.g., elevated liver enzymes). | 1. Drug Metabolism: The liver is a primary site of drug metabolism; high concentrations of this compound or its metabolites could be causing toxicity. 2. On- or Off-target effects in that organ. | 1. Histopathology: Conduct a histopathological examination of key organs at the end of the study. 2. Blood Chemistry: Analyze blood samples for markers of organ damage. 3. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the affected organ. |
Guide 2: Lack of Efficacy
| Observed Issue | Potential Cause | Recommended Action |
| No significant difference in tumor growth or disease progression between this compound and vehicle-treated groups. | 1. Insufficient Drug Exposure: The dose may be too low, or the drug may have poor bioavailability in the chosen animal model. 2. Suboptimal Dosing Schedule: The frequency of administration may not be sufficient to maintain target inhibition. 3. Lack of Target Dependency: The in vivo model may not be reliant on the RIPK1 pathway. 4. Drug Resistance: The tumor or disease model may have intrinsic or acquired resistance to RIPK1 inhibition. | 1. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor/target tissue over time to ensure adequate exposure. 2. Dose Escalation Study: Test higher doses of this compound, up to the MTD. 3. Target Engagement Confirmation: Refer to Q2 to verify that RIPK1 is being inhibited at the administered dose. 4. Model Validation: Confirm that your in vivo model shows activation of the RIPK1 pathway at baseline. 5. Combination Therapy: Consider combining this compound with other agents that target parallel or downstream pathways.[10] |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: A human cancer cell line with a known dependency on the RIPK1 pathway.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring and Randomization:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water) administered orally, once daily.
-
Group 2: this compound (e.g., 10 mg/kg) in vehicle, administered orally, once daily.
-
Group 3: this compound (e.g., 30 mg/kg) in vehicle, administered orally, once daily.
-
-
Study Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight, clinical signs of toxicity.
-
Pharmacodynamics: At the end of the study, collect tumor and plasma samples for biomarker analysis (e.g., p-MLKL, cytokines).
-
-
Data Analysis: Compare tumor growth curves between groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Visualizations
Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.
Caption: Workflow for an in vivo efficacy study with this compound.
References
- 1. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the landscape of current in vitro and in vivo models and their relevance for targeted radionuclide theranostics | springermedizin.de [springermedizin.de]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors [ouci.dntb.gov.ua]
- 10. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Oditrasertib and RIPK1 Target Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Oditrasertib, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Given the recent outcomes of clinical trials, this resource focuses on understanding the underlying mechanisms of RIPK1 inhibition and troubleshooting experimental setups to ensure robust target engagement and pathway modulation analysis.
I. Understanding this compound and its Target
This compound (also known as SAR443820 or DNL788) is an orally active, brain-penetrant small molecule designed to selectively and reversibly inhibit the kinase activity of RIPK1.[1][2] RIPK1 is a critical signaling protein that plays a dual role in cellular life and death. It can act as a scaffold for pro-survival signaling pathways, primarily through NF-κB, or its kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis, as well as inflammation.[3][4][5][6] In neurodegenerative diseases like multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), overactivation of RIPK1 is thought to contribute to inflammation and nerve cell death.[1][7][8] this compound was developed to block this kinase-dependent pathological activity.[1][7]
However, recent Phase 2 clinical trials for this compound in both MS and ALS were terminated as they failed to meet their primary and key secondary endpoints.[1][7][8][9][10] A key finding was the lack of significant reduction in serum neurofilament light chain (NfL) levels, a biomarker of neurodegeneration, compared to placebo.[1][9][10][11]
II. Quantitative Data Summary
The following tables summarize the design and outcomes of the terminated Phase 2 clinical trials for this compound.
Table 1: this compound Phase 2 Clinical Trial in Multiple Sclerosis (K2 Study)
| Parameter | Description |
| Trial Identifier | NCT05630547 |
| Indication | Relapsing-Remitting MS (RRMS), Secondary Progressive MS (SPMS), Primary Progressive MS (PPMS) |
| Number of Patients | 174 |
| Treatment Arms | This compound vs. Placebo |
| Treatment Duration | 48-week double-blind period, followed by a planned 48-week open-label extension |
| Primary Endpoint | Change in serum neurofilament light chain (NfL) levels at 48 weeks |
| Outcome | Failed to meet primary endpoint; no significant difference in NfL levels between this compound and placebo.[1][10] |
| Status | Terminated |
Table 2: this compound Phase 2 Clinical Trial in Amyotrophic Lateral Sclerosis (HIMALAYA Study)
| Parameter | Description |
| Indication | Amyotrophic Lateral Sclerosis (ALS) |
| Primary Endpoint | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score |
| Outcome | Failed to meet primary endpoint; no significant improvement in disease severity.[7][8] |
| Status | Terminated |
III. Troubleshooting and FAQs
This section addresses common questions and issues that may arise during preclinical or mechanistic studies involving this compound.
Frequently Asked Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of RIPK1 kinase activity.[1][2] RIPK1 is a serine/threonine kinase that, when activated, can trigger inflammatory and cell death pathways. This compound binds to RIPK1 and blocks its ability to phosphorylate downstream targets, thereby aiming to reduce inflammation and prevent necroptotic cell death.[7][8]
Q2: Why is targeting RIPK1 of interest in neurodegenerative diseases?
A2: In neurodegenerative conditions such as MS and ALS, there is evidence of overactive RIPK1-mediated inflammation and cell death pathways in the central nervous system.[1][7] By inhibiting RIPK1's kinase activity, the therapeutic goal is to protect neurons from this pathological damage.[1][7]
Q3: Why did the this compound clinical trials fail to meet their endpoints?
A3: The exact reasons for the trial failures have not been fully detailed in public disclosures. However, the lack of reduction in NfL levels suggests that either:
-
This compound did not achieve sufficient target engagement in the central nervous system to produce a biological effect.
-
RIPK1 kinase inhibition alone is not sufficient to halt the neurodegenerative processes measured by NfL in the patient populations studied.
-
The chosen treatment duration was not optimal for observing a therapeutic effect.
-
The role of RIPK1 in these specific diseases is more complex than initially understood, potentially involving its kinase-independent scaffolding functions.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lack of effect of this compound in in vitro cell-based assays.
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal IC50 for RIPK1 inhibition in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
-
Possible Cause 2: Cell line is not responsive to RIPK1-mediated signaling.
-
Troubleshooting Step: Confirm that your cell model expresses RIPK1 and that the pathway is active. You can stimulate the pathway with an appropriate agonist (e.g., TNFα in combination with a caspase inhibitor like zVAD-fmk to induce necroptosis).
-
-
Possible Cause 3: Poor compound solubility or stability in media.
-
Troubleshooting Step: Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your media is not cytotoxic. Prepare fresh drug dilutions for each experiment.
-
Issue 2: Difficulty confirming RIPK1 target engagement in preclinical models.
-
Possible Cause 1: Inadequate drug exposure at the target tissue.
-
Troubleshooting Step: For in vivo studies, perform pharmacokinetic analysis to measure this compound concentrations in plasma and the tissue of interest (e.g., brain) to ensure it reaches levels sufficient for target inhibition.
-
-
Possible Cause 2: Lack of a reliable biomarker for target engagement.
-
Troubleshooting Step: Measure the phosphorylation of RIPK1 at key autophosphorylation sites, such as Ser166, which is a marker of its activation.[12] A decrease in p-RIPK1 (Ser166) levels in response to this compound treatment would indicate target engagement. This can be assessed by Western blot or ELISA.
-
Issue 3: No change in downstream biomarkers of neurodegeneration despite evidence of target engagement.
-
Possible Cause 1: The chosen downstream biomarker is not directly modulated by RIPK1 inhibition in your model.
-
Troubleshooting Step: Investigate multiple downstream markers of inflammation (e.g., cytokine levels) and cell death in parallel with neurodegeneration markers.
-
-
Possible Cause 2: Redundant or compensatory signaling pathways.
-
Troubleshooting Step: Consider the possibility that other cell death or inflammatory pathways are active in your model and may be compensating for the inhibition of RIPK1.
-
IV. Experimental Protocols
Protocol 1: In Vitro Assessment of RIPK1 Kinase Inhibition
Objective: To determine the potency of this compound in inhibiting RIPK1 kinase activity.
Methodology:
-
Assay Type: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, can be used.[13][14][15][16] This assay measures the amount of ADP produced during the kinase reaction.
-
Reagents:
-
Procedure:
-
Set up the kinase reaction in a 96- or 384-well plate with RIPK1, substrate, and kinase assay buffer.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation in Cell Culture
Objective: To confirm this compound's engagement with and inhibition of RIPK1 in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HT-29 or U937) known to undergo RIPK1-dependent signaling.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induce RIPK1 activation by treating with a combination of TNFα (e.g., 20 ng/mL) and a caspase inhibitor like zVAD-fmk (e.g., 20 µM).
-
Incubate for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166).
-
Strip and re-probe the membrane with an antibody for total RIPK1 as a loading control.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-RIPK1 signal to the total RIPK1 signal.
-
Compare the normalized p-RIPK1 levels across different treatment conditions.
-
V. Visualizations
Caption: RIPK1 Signaling Pathways and the Point of this compound Inhibition.
Caption: Preclinical Experimental Workflow for Evaluating RIPK1 Inhibitors.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 8. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. Phase 2 trial on potential new drug for MS pulled - MS-UK [ms-uk.org]
- 12. pnas.org [pnas.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. amsbio.com [amsbio.com]
- 16. shop.bio-connect.nl [shop.bio-connect.nl]
Validation & Comparative
A Comparative Analysis of Oditrasertib and Other RIPK1 Inhibitors for Researchers
For researchers and drug development professionals, the landscape of RIPK1 inhibitors presents a promising frontier for therapeutic intervention in a range of inflammatory and neurodegenerative diseases. This guide provides an objective comparison of the efficacy of Oditrasertib (SAR443820/DNL788) against other notable RIPK1 inhibitors, supported by available preclinical and clinical data. We delve into the quantitative measures of potency and selectivity, outline the experimental methodologies used to derive these data, and visualize the critical RIPK1 signaling pathway.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular life and death pathways, including inflammation, apoptosis, and necroptosis.[1] Its multifaceted role has made it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to modulate its activity, with this compound being a key investigational compound. This guide aims to provide a comparative overview of this compound's efficacy in relation to other well-characterized RIPK1 inhibitors such as GSK2982772, Necrostatin-1, and GSK'963.
Quantitative Efficacy and Selectivity of RIPK1 Inhibitors
The potency of RIPK1 inhibitors is a key determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. The following tables summarize the available IC50 data for this compound and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound | RIPK1 | Human PBMCs | 3.16 | [2] |
| RIPK1 | iPSC-derived microglia | 1.6 | [2] | |
| GSK2982772 | RIPK1 | Not Specified | 16 | [3] |
| Necrostatin-1 | RIPK1 | TNF-α-induced necroptosis in 293T cells (EC50) | 490 | [3] |
| RIPK1 | L929 cells | 1000 | [4] | |
| RIPK1 | U937 cells | 2000 | [4] | |
| GSK'963 | RIPK1 | FP binding assay | 29 | [4] |
| RIPK1 | Necroptosis in L929 cells | 1 | [4] | |
| RIPK1 | Necroptosis in U937 cells | 4 | [4] |
Table 1: In Vitro Potency of RIPK1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound and other RIPK1 inhibitors in various in vitro assays. Lower values indicate higher potency.
Selectivity is another critical attribute of a therapeutic inhibitor, as off-target effects can lead to undesirable side effects. Kinase selectivity is often assessed by screening the inhibitor against a broad panel of kinases.
| Inhibitor | Selectivity Profile | Source |
| This compound | Selective reversible inhibitor of RIPK1. | [5] |
| GSK2982772 | Highly selective for RIPK1. | [3] |
| Necrostatin-1 | Known to inhibit indoleamine-2,3-dioxygenase (IDO) in addition to RIPK1. | [4] |
| GSK'963 | >10,000-fold selective for RIPK1 over a panel of 339 other kinases. | [4] |
Table 2: Kinase Selectivity of RIPK1 Inhibitors. This table provides a qualitative summary of the selectivity of this compound and its comparators for RIPK1 over other kinases.
Clinical and Preclinical Observations
While in vitro potency and selectivity are crucial, in vivo efficacy and clinical trial outcomes provide a more complete picture of a drug's potential.
This compound (SAR443820/DNL788) is an orally available and brain-penetrant RIPK1 inhibitor.[6] It was developed to address neuroinflammation and neurodegeneration.[6] However, a Phase 2 clinical trial in patients with multiple sclerosis (MS) was halted as it failed to meet its primary endpoint of significantly lowering neurofilament light chain (NfL) levels, a biomarker for neurodegeneration.[6][7] Similarly, a Phase 2 trial in amyotrophic lateral sclerosis (ALS) did not meet its primary goal of slowing disease progression.[6]
GSK2982772 is another selective RIPK1 inhibitor that has been evaluated in clinical trials for inflammatory conditions. Phase 2 trials in rheumatoid arthritis and ulcerative colitis did not demonstrate significant clinical benefit compared to placebo.[3][8]
Necrostatin-1 , one of the first-generation RIPK1 inhibitors, has been instrumental as a research tool. However, it possesses suboptimal pharmacokinetic properties and off-target effects, notably the inhibition of indoleamine-2,3-dioxygenase (IDO), which has limited its clinical development.[4][9]
GSK'963 is a potent and highly selective RIPK1 inhibitor that has demonstrated greater in vivo protection from hypothermia in a TNF-induced sterile shock model compared to Necrostatin-1 at matched doses.[4] Its inactive enantiomer, GSK'962, serves as a useful negative control in experiments to confirm on-target effects.[4]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, it is essential to understand the experimental protocols employed. Below are detailed methodologies for key experiments cited in the comparison of these RIPK1 inhibitors.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
RIPK1 inhibitor (e.g., this compound, GSK2982772, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of the RIPK1 inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α-Induced Necroptosis Assay in HT-29 Cells
This cell-based assay assesses the ability of an inhibitor to protect cells from necroptotic cell death induced by Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and promote necroptosis
-
RIPK1 inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Protocol:
-
Seed HT-29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the RIPK1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the wells.
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value of the inhibitor by fitting the data to a dose-response curve.
RIPK1 Signaling Pathway
Understanding the signaling pathway in which RIPK1 operates is crucial for contextualizing the mechanism of action of its inhibitors. The following diagram, generated using Graphviz, illustrates the central role of RIPK1 in mediating signals from the TNF receptor 1 (TNFR1), leading to either cell survival and inflammation or programmed cell death in the form of apoptosis or necroptosis.
Figure 1: Simplified RIPK1 Signaling Pathway. This diagram illustrates the central role of RIPK1 in TNF-α signaling, leading to either cell survival or programmed cell death pathways of apoptosis and necroptosis. RIPK1 inhibitors like this compound block the kinase activity of RIPK1, thereby inhibiting the downstream signaling that leads to necroptosis and potentially apoptosis.
Conclusion
This compound has demonstrated potent in vitro inhibition of RIPK1. However, its clinical development has faced significant challenges, with Phase 2 trials in MS and ALS failing to meet their primary endpoints. This highlights the complex translation from preclinical potency to clinical efficacy, a challenge also observed with another selective RIPK1 inhibitor, GSK2982772.
In comparison, GSK'963 shows superior potency and selectivity in preclinical models over the first-generation inhibitor Necrostatin-1, making it a valuable tool for further research into the roles of RIPK1 in various diseases. The off-target effects of Necrostatin-1 underscore the importance of selectivity for therapeutic candidates.
For researchers in the field, the data presented here emphasize the need for a multifaceted approach to evaluating RIPK1 inhibitors. While high potency and selectivity are desirable, factors such as brain penetrance, pharmacokinetic properties, and the specific cellular context of the disease are all critical determinants of in vivo efficacy. The journey of this compound and other RIPK1 inhibitors illustrates both the promise and the hurdles in targeting this central regulator of inflammation and cell death. Future research will likely focus on identifying patient populations that are most likely to benefit from RIPK1 inhibition and on developing next-generation inhibitors with improved therapeutic profiles.
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. This compound (DNL788) / Denali Therap, Sanofi [delta.larvol.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. congress.sanofimedical.com [congress.sanofimedical.com]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Oditrasertib vs. Necrostatin-1: A Comparative Analysis of RIPK1 Inhibitors
A Detailed Examination of Two Key RIPK1 Inhibitors for Researchers and Drug Development Professionals
In the landscape of kinase inhibitors, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target for a range of inflammatory and neurodegenerative diseases. Among the numerous inhibitors developed, Oditrasertib and Necrostatin-1 have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two molecules, offering insights into their mechanisms of action, potency, specificity, and clinical trajectory to aid researchers in their experimental design and drug development endeavors.
At a Glance: Key Differences
| Feature | This compound (SAR443820/DNL788) | Necrostatin-1 |
| Primary Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | Receptor-Interacting Protein Kinase 1 (RIPK1) |
| Potency | High (IC50: 1.6 - 3.16 nM) | Moderate (EC50: 490 nM) |
| Specificity | Selective for RIPK1 | Known off-target effects (e.g., IDO) |
| Clinical Status | Discontinued (Phase 2 trials for MS and ALS failed to meet endpoints)[1][2][3] | Preclinical research tool; not developed for clinical use |
| Key Characteristics | Orally active, brain-penetrant[1] | Widely used preclinical tool to study necroptosis |
Mechanism of Action: Targeting the Necroptotic Pathway
Both this compound and Necrostatin-1 exert their effects by inhibiting the kinase activity of RIPK1. RIPK1 is a central mediator of necroptosis, a form of programmed cell death, and also plays a crucial role in inflammatory signaling pathways.[4][5]
Upon activation by stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome, a protein complex involving RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL). This ultimately results in lytic cell death. By inhibiting the kinase function of RIPK1, both this compound and Necrostatin-1 can block the formation of the necrosome and prevent necroptotic cell death.[4][6]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Necrostatin-1. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line / System | Potency |
| This compound | RIPK1 Inhibition | Human PBMCs | IC50: 3.16 nM |
| RIPK1 Inhibition | iPSC-derived microglia | IC50: 1.6 nM | |
| Necrostatin-1 | TNF-α-induced necroptosis | 293T cells | EC50: 490 nM |
Table 2: Specificity and Off-Target Effects
| Compound | Known Off-Targets | Notes |
| This compound | Not extensively reported in public domain | Developed as a selective RIPK1 inhibitor. |
| Necrostatin-1 | Indoleamine 2,3-dioxygenase (IDO) | This off-target effect can contribute to its anti-inflammatory properties. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of RIPK1 inhibitors.
RIPK1 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.
-
Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled or for use with ADP detection kits)
-
Substrate (e.g., Myelin Basic Protein)
-
Test compounds (this compound, Necrostatin-1) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the RIPK1 enzyme, kinase buffer, and the test compound or DMSO (vehicle control). c. Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding ATP and the substrate. e. Incubate for a specific duration (e.g., 30-60 minutes) at 30°C. f. Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate (e.g., using P81 phosphocellulose paper and a scintillation counter for radiolabeled ATP) or by measuring the amount of ADP produced using a commercial kit. g. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Necroptosis Assay
This assay assesses the ability of a compound to protect cells from induced necroptosis.
-
Reagents and Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
Test compounds (this compound, Necrostatin-1) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain like propidium iodide)
-
Microplates
-
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours. c. Induce necroptosis by adding the combination of inducing agents (e.g., TNFα + SMAC mimetic + z-VAD-FMK). d. Incubate for a period sufficient to induce cell death (e.g., 24-48 hours). e. Measure cell viability using the chosen reagent according to the manufacturer's instructions. f. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. This compound in multiple sclerosis - phase 2 trial stopped | ACNR [acnr.co.uk]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Oditrasertib for RIPK1 Kinase: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of Oditrasertib, a selective and reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other known RIPK1 inhibitors. The information presented here is intended for researchers, scientists, and drug development professionals interested in the specificity and therapeutic potential of targeting RIPK1.
This compound (also known as SAR443820 or DNL788) is a brain-penetrant small molecule that was under investigation for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).[1][2][3] However, clinical trials for these indications were halted due to a lack of efficacy.[4] Despite this, the study of this compound and other RIPK1 inhibitors remains crucial for understanding the role of RIPK1 in various pathological processes.
This guide will delve into the available data on this compound's potency and compare it with GSK2982772, another selective RIPK1 inhibitor, and Necrostatin-1, a widely used tool compound with known off-target effects. Detailed experimental protocols for key validation assays are also provided to aid in the design and interpretation of future studies.
Comparative Analysis of RIPK1 Inhibitors
The following table summarizes the key potency and selectivity data for this compound and its comparators. It is important to note that comprehensive, publicly available kinome-wide selectivity data for this compound is limited.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/EC50) | Kinase Selectivity Profile |
| This compound | RIPK1 | Selective, reversible inhibitor | Data not publicly available | Described as selective, but quantitative kinome scan data is not publicly available. |
| GSK2982772 | RIPK1 | ATP-competitive inhibitor | 1 nM (ADP-Glo assay), 16 nM (FP binding assay)[5] | Highly selective; profiled against over 456 kinases at 10 µM with minimal off-target activity.[5] |
| Necrostatin-1 | RIPK1 | Allosteric inhibitor | 182 nM (EC50 for RIPK1)[6], 490 nM (EC50 in Jurkat cells)[7] | Known off-target effects, most notably on Indoleamine 2,3-dioxygenase (IDO). Broader kinome profile not readily available.[8] |
Signaling Pathways and Experimental Workflows
To understand the context of RIPK1 inhibition, it is essential to visualize the signaling pathways in which it plays a crucial role. RIPK1 is a key regulator of cellular fate, mediating inflammation, apoptosis, and necroptosis, primarily downstream of the TNF receptor.
Caption: RIPK1 Signaling Pathway.
The following diagram illustrates a typical workflow for assessing kinase inhibitor specificity using a kinome scan followed by cellular target engagement validation.
References
- 1. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 2. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 3. Probe GSK2982772 | Chemical Probes Portal [chemicalprobes.org]
- 4. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
Cross-reactivity profiling of Oditrasertib against other kinases
For Researchers, Scientists, and Drug Development Professionals
Oditrasertib (also known as DNL788 or SAR443820) is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed by Denali Therapeutics and Sanofi, it has been investigated in clinical trials for a range of neurodegenerative and inflammatory diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS).[3][4][5][6] This guide provides a comparative overview of this compound, with a focus on its intended target, signaling pathway, and the critical aspect of kinase cross-reactivity.
The Target: RIPK1 and its Signaling Pathway
RIPK1 is a key enzyme that plays a crucial role in regulating cellular inflammation and programmed cell death pathways, namely apoptosis and necroptosis.[4][5] In various disease states, the overactivation of RIPK1 is believed to contribute to pathological inflammation and cell death. By inhibiting RIPK1, this compound was developed with the therapeutic goal of mitigating these detrimental processes.
The signaling cascade involving RIPK1 is complex and context-dependent. Upon activation by stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate two distinct downstream pathways: a pro-survival pathway mediated by NF-κB, or cell death pathways through apoptosis or necroptosis. The inhibition of RIPK1's kinase activity by this compound is intended to block the necroptotic and apoptotic signals while potentially preserving the pro-survival functions.
Below is a diagram illustrating the central role of RIPK1 in cellular signaling pathways.
References
- 1. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanofi and Denali’s ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. After Disappointing Study Results, Denali and Sanofi Shift Resources to a Different Alzheimer's Drug - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in Multiple Sclerosis by Sanofi | User | woonsocketcall.com [markets.financialcontent.com]
A Comparative Analysis of Oditrasertib's In Vitro Efficacy Against Other RIPK1 Inhibitors
Oditrasertib (SAR443820/DNL788) is a potent, selective, and brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death, particularly necroptosis, making it a key therapeutic target for a range of inflammatory and neurodegenerative diseases. While the clinical development of this compound for Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS) was discontinued due to a lack of efficacy in clinical trials, its high in vitro potency warrants a comparative analysis against other known RIPK1 inhibitors to understand its preclinical profile.
This guide provides a comparative overview of the in vitro effects of this compound and other notable RIPK1 inhibitors. The data presented is compiled from publicly available research, and it is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Comparative Efficacy of RIPK1 Inhibitors
The in vitro potency of this compound has been determined in human peripheral blood mononuclear cells (PBMCs) and induced pluripotent stem cell (iPSC)-derived microglia. The following table summarizes the half-maximal inhibitory concentration (IC50) and other potency metrics for this compound and a selection of alternative RIPK1 inhibitors across various cell lines.
| Inhibitor | Target | Cell Line | Potency (IC50/EC50/Kiapp) | Citation(s) |
| This compound (SAR443820) | RIPK1 | Human PBMCs | IC50: 3.16 nM | [1] |
| iPSC-derived microglia | IC50: 1.6 nM | [1] | ||
| Necrostatin-1 (Nec-1) | RIPK1 | 293T (human) | EC50: 490 nM (TNF-α-induced necroptosis) | [2] |
| Jurkat (human) | EC50: 490 nM (TNF-α-induced necroptosis) | [2] | ||
| GNE684 | RIPK1 | Human | Kiapp: 21 nM | [3][4] |
| Mouse | Kiapp: 189 nM | [3][4] | ||
| Rat | Kiapp: 691 nM | [3][4] | ||
| H9c2 (rat) | IC50: 154 nM (TNF-induced necroptosis) | [4] | ||
| RIPA-56 | RIPK1 | L929 (mouse) | EC50: 27 nM (TZS-induced necrosis) | [5] |
| RIPK1 Kinase Assay | IC50: 13 nM | [5] | ||
| PK68 | RIPK1 | L929 (mouse) | EC50: 0.76 µM (TNF-induced necrosis) | [5] |
| U937 (human) | EC50: 1.33 µM (TNF-induced necrosis) | [5] | ||
| RIPK1 Kinase Assay | IC50: 90 nM | [5] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the typical workflow for their evaluation.
References
- 1. RIP Antibody | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GNE-684 I CAS#: 2438637-64-8 I receptor interacting protein 1 (RIP1) inhibitor I InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Benchmarking Oditrasertib's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oditrasertib (also known as SAR443820 and DNL788) is an orally active, brain-penetrant small molecule designed as a selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its inhibition has been pursued as a therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.[1][2][3] However, recent Phase 2 clinical trials for multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS) were terminated due to a lack of efficacy.[2] This guide provides a comparative analysis of this compound's potency and selectivity, supported by available data, and places it in the context of other notable RIPK1 inhibitors.
Data Presentation
Table 1: Biochemical Potency of RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Species |
| This compound | RIPK1 | Cellular | 3.16 | Human (PBMCs) |
| Cellular | 1.6 | Human (iPSC-derived microglia)[1] | ||
| GSK2982772 | RIPK1 | Biochemical | 16 | Human[4] |
| Biochemical | 20 | Monkey[4] | ||
| Necrostatin-1 (Nec-1) | RIPK1 | Biochemical | 320 | Not Specified[5] |
| RIPA-56 | RIPK1 | Biochemical | 13 | Not Specified[6][7] |
| PK68 | RIPK1 | Biochemical | 90 | Not Specified[6][7] |
| Compound 71 | RIPK1 | ADP-Glo | 167 | Not Specified[6][7] |
| Compound 72 | RIPK1 | ADP-Glo | 178 | Not Specified[6][7] |
Table 2: Cell-Based Potency of RIPK1 Inhibitors
| Compound | Assay | Cell Line | EC50 (nM) |
| Necrostatin-1 (Nec-1) | TNF-α-induced necroptosis | Jurkat | 490[5] |
| Necrostatin-1s (Nec-1s) | TNF-induced necroptosis | FADD-deficient Jurkat | 50[8] |
| RIPA-56 | TZS-induced necroptosis | L929 | 27[6][7] |
| PK6 | TNF-induced necroptosis | L929 | 760[6][7] |
| PK6 | TNF-induced necroptosis | U937 | 1330[6][7] |
| Compound 71 | TNF-induced necroptosis | L929 | 430[6][7] |
| Compound 72 | TNF-induced necroptosis | L929 | 640[6][7] |
Table 3: Selectivity Profile of RIPK1 Inhibitors
| Compound | Selectivity Description | Off-Target Activities |
| This compound | Described as a selective RIPK1 inhibitor.[1] Quantitative kinome-wide selectivity data is not publicly available. | Not specified. |
| GSK2982772 | Highly selective, with >1,000-fold selectivity for RIPK1 over a panel of 339 other kinases.[4] | Weak inhibition of ERK5 at high concentrations.[4] |
| Necrostatin-1 (Nec-1) | Selective for RIPK1 over many other kinases. | Potent inhibitor of indoleamine 2,3-dioxygenase (IDO).[9][10][11] |
| DNL747 | A selective, reversible inhibitor of RIPK1.[12][13] Preclinical off-target toxicity was observed. | Molecule-specific off-target preclinical toxicity findings. |
Experimental Protocols
Biochemical Kinase Inhibition Assays (e.g., ADP-Glo™)
Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the kinase of interest. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup : The kinase (e.g., recombinant human RIPK1), a suitable substrate (e.g., a generic peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition : The test compound (e.g., this compound) is added at varying concentrations.
-
Kinase Reaction : The reaction is initiated and incubated at a controlled temperature to allow for ATP hydrolysis by the kinase.
-
ADP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert the generated ADP into ATP, which in turn drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis : The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Cell-Based Necroptosis Inhibition Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. Inhibition of necroptosis is a key functional readout for RIPK1 inhibitors.
-
Cell Culture : A suitable cell line, such as human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells, is cultured under standard conditions.
-
Compound Pre-incubation : Cells are treated with various concentrations of the RIPK1 inhibitor for a defined period.
-
Necroptosis Induction : Necroptosis is induced using a combination of stimuli, such as TNF-α, a SMAC mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Cell Viability Measurement : After an incubation period, cell viability is assessed using methods like CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye that enters non-viable cells (e.g., propidium iodide) followed by imaging or flow cytometry.
-
Data Analysis : The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) is determined by plotting cell viability against the inhibitor concentration.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
To assess the selectivity of an inhibitor, its binding affinity is tested against a large panel of kinases, often representing a significant portion of the human kinome.
-
Assay Principle : The KINOMEscan™ platform typically employs a competition binding assay. An immobilized ligand that binds to the active site of a specific kinase is incubated with the kinase and the test compound.
-
Competition : The test inhibitor competes with the immobilized ligand for binding to the kinase.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified, usually via quantitative PCR of a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis : The results are often expressed as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound. This can be used to generate a selectivity profile, highlighting any off-target interactions.
Mandatory Visualization
Caption: Simplified signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound on RIPK1.
Caption: A generalized workflow for determining the potency of a kinase inhibitor through biochemical and cell-based assays.
Caption: Logical diagram illustrating the concept of a selective kinase inhibitor like this compound, which shows high potency for its primary target (RIPK1) and low potency for other kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. This compound - Denali Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. a-msh-amide.com [a-msh-amide.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Oditrasertib's Clinical Trial Setbacks in MS and ALS: A Comparative Analysis
The investigational RIPK1 inhibitor, oditrasertib (also known as SAR443820 or DNL788), has faced significant hurdles in mid-stage clinical development for both multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS). Developed in collaboration by Sanofi and Denali Therapeutics, the brain-penetrant small molecule failed to meet its primary endpoints in Phase 2 trials for both neurodegenerative diseases, leading to the discontinuation of its development for these indications.[1][2][3][4] This report provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by available experimental data and detailed methodologies.
Failure to Meet Primary Endpoints in Clinical Trials
This compound's clinical trial failures in both MS and ALS stemmed from its inability to demonstrate a significant therapeutic effect compared to placebo.
In the Phase 2 K2 clinical trial (NCT05630547) for multiple sclerosis , this compound did not achieve its primary endpoint of significantly reducing serum neurofilament light chain (NfL) levels, a key biomarker of neurodegeneration.[1][4][5] The trial also failed to meet its key secondary endpoints, which included measures of brain lesions, disability progression, and relapse rates.[1]
For amyotrophic lateral sclerosis , the Phase 2 HIMALAYA trial showed that this compound failed to slow disease progression as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R), the study's primary endpoint.[2][3]
Due to these disappointing results, Sanofi and Denali have halted all active clinical trials of this compound.[1][4]
Comparison with Alternative Therapies
The following tables provide a comparative overview of this compound's clinical trial outcomes with those of other approved or late-stage investigational therapies for MS and ALS. It is important to note that specific quantitative data from the this compound trials have not been publicly released; therefore, the comparison is based on the reported failure to meet endpoints.
Table 1: Comparison of Therapies for Multiple Sclerosis
| Therapeutic Agent | Mechanism of Action | Primary Endpoint of a Key Clinical Trial | Quantitative Result on Primary Endpoint |
| This compound | RIPK1 Inhibitor | Change in serum Neurofilament Light Chain (NfL) levels | Failed to show a significant reduction compared to placebo[1][4][5] |
| Tolebrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | 6-month confirmed disability progression (CDP) in non-relapsing secondary progressive MS (nrSPMS) | 31% relative reduction in the risk of 6-month CDP compared to placebo (P=.0026) in the HERCULES trial[6][7] |
| Ofatumumab | Anti-CD20 Monoclonal Antibody | Annualized Relapse Rate (ARR) | Reduced ARR by 50.5% (ASCLEPIOS I) and 58.5% (ASCLEPIOS II) compared to teriflunomide |
| Ozanimod | Sphingosine-1-Phosphate (S1P) Receptor Modulator | Annualized Relapse Rate (ARR) | Reduced ARR by 48% (SUNBEAM) and 38% (RADIANCE) compared to interferon β-1a |
Table 2: Comparison of Therapies for Amyotrophic Lateral Sclerosis
| Therapeutic Agent | Mechanism of Action | Primary Endpoint of a Key Clinical Trial | Quantitative Result on Primary Endpoint |
| This compound | RIPK1 Inhibitor | Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score | Failed to show a significant improvement compared to placebo[2][3] |
| Tofersen (for SOD1-ALS) | Antisense Oligonucleotide targeting SOD1 mRNA | Change from baseline to week 28 in ALSFRS-R score | Did not reach statistical significance in the VALOR study (difference of 1.2 points; p = 0.97)[8][9] |
| Edaravone | Antioxidant | Change in ALSFRS-R score | Showed a 33% slower decline in ALSFRS-R score compared to placebo in a subset of patients |
| AMX0035 (Sodium Phenylbutyrate and Taurursodiol) | Combination of endoplasmic reticulum stress and mitochondrial dysfunction inhibitors | Rate of decline in ALSFRS-R score | Demonstrated a statistically significant mean treatment difference of 2.32 points (p = 0.034) in patients receiving AMX0035 compared to placebo[10] |
Experimental Protocols
Measurement of Neurofilament Light Chain (NfL)
The primary endpoint in the this compound MS trial was the change in serum NfL levels. This biomarker of neuronal damage is typically measured using a highly sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or single-molecule array (Simoa) technology.
Protocol for Serum NfL Measurement by ELISA:
-
Sample Collection and Preparation: Blood samples are collected from trial participants at specified time points. The blood is then processed to separate the serum, which is stored at -80°C until analysis.
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody specific for NfL is used.
-
Standards with known NfL concentrations and diluted patient serum samples are added to the wells.
-
The plate is incubated to allow the NfL in the samples to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
The plate is incubated again, followed by another wash step.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The intensity of the color is measured using a microplate reader, and the concentration of NfL in the samples is determined by comparing their absorbance to the standard curve.
-
Assessment of ALS Functional Rating Scale-Revised (ALSFRS-R)
The ALSFRS-R is a validated questionnaire used to assess the functional status of patients with ALS. It consists of 12 questions that evaluate fine motor skills, gross motor skills, bulbar function, and respiratory function.
Protocol for ALSFRS-R Administration:
-
Administration: The scale is administered by a trained clinical evaluator in a structured interview format.
-
Scoring: Each of the 12 items is scored on a 5-point scale from 0 to 4, with 4 representing normal function and 0 representing no function.
-
Total Score: The scores for each item are summed to produce a total score ranging from 0 to 48. A higher score indicates a better functional status.
-
Endpoint Calculation: In clinical trials, the primary endpoint is often the change in the ALSFRS-R total score from baseline over a specified period.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
This compound was designed to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis. The overactivation of RIPK1 is thought to contribute to the neuroinflammation and neuronal death observed in MS and ALS.
Caption: RIPK1 Signaling Pathway and the Target of this compound.
Clinical Trial Workflow for this compound in MS
The following diagram illustrates the general workflow of the Phase 2 K2 clinical trial for this compound in patients with MS.
Caption: Workflow of the this compound Phase 2 MS Clinical Trial.
Conclusion
The failure of this compound in Phase 2 clinical trials for both MS and ALS underscores the significant challenges in developing effective treatments for neurodegenerative diseases. While the rationale for targeting RIPK1-mediated neuroinflammation remains compelling, the lack of efficacy of this compound suggests that either the degree of target engagement was insufficient, the therapeutic window was not achieved, or that RIPK1 inhibition alone is not sufficient to halt the complex pathological processes in these diseases. Future research in this area will need to carefully consider these factors. The comparison with other therapeutic agents highlights the diverse mechanisms of action being explored and the varying degrees of success that have been achieved in these challenging therapeutic areas.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Sanofi ends Denali-partnered MS trial after Phase 2 failure [synapse.patsnap.com]
- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. This compound in multiple sclerosis - phase 2 trial stopped | ACNR [acnr.co.uk]
- 6. Targeting smouldering neuroinflammation in multiple sclerosis: insights from tolebrutinib clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Regarding Tolebrutinib Treatment for Nonrelapsing Secondary Progressive MS Presented and Published - - Practical Neurology [practicalneurology.com]
- 8. Biogen Announces Topline Results from the Tofersen Phase 3 Study and its Open-Label Extension in SOD1-ALS | Biogen [investors.biogen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
The Clinical Development of Oditrasertib: A Case Study in Targeting Neuroinflammation
The journey of oditrasertib, an investigational RIPK1 inhibitor, through clinical development offers valuable lessons for researchers and drug developers in the challenging landscape of neurodegenerative diseases. Despite a strong preclinical rationale, the molecule ultimately failed to demonstrate efficacy in Phase 2 trials for Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS), leading to the discontinuation of its development. This guide provides a comprehensive overview of the clinical development of this compound, comparing its outcomes with other therapeutic strategies and offering insights into the complexities of targeting the RIPK1 signaling pathway.
Mechanism of Action: Targeting a Key Mediator of Inflammation and Cell Death
This compound (also known as SAR443820 or DNL788) is a small molecule inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in cellular responses to inflammation and stress, playing a key role in two distinct cell death pathways: apoptosis and necroptosis.[3][4] In neurodegenerative diseases like MS and ALS, the RIPK1 pathway is believed to be overactivated, contributing to the chronic inflammation and neuronal cell death that are hallmarks of these conditions.[2][5] By inhibiting the kinase activity of RIPK1, this compound was designed to reduce inflammation and prevent nerve cell damage.[1][6]
The RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in mediating inflammatory and cell death signals.
Clinical Trial Outcomes: A Failure to Translate Preclinical Promise
Despite the compelling scientific rationale, the clinical development of this compound was halted following disappointing results from two Phase 2 studies.
Phase 2 K2 Study in Multiple Sclerosis (NCT05630547)
This randomized, double-blind, placebo-controlled trial enrolled 174 adults with relapsing-remitting MS (RRMS), secondary progressive MS (SPMS), or primary progressive MS (PPMS).[7][8] The primary endpoint was the change in blood levels of neurofilament light chain (NfL), a biomarker of neuro-axonal damage.[7] The study did not meet its primary or key secondary endpoints, showing no significant difference in NfL levels between the this compound and placebo groups after 48 weeks of treatment.[1][7]
Phase 2 HIMALAYA Study in Amyotrophic Lateral Sclerosis (NCT05237284)
This Phase 2 trial evaluated the efficacy and safety of this compound in patients with ALS.[9] The primary endpoint was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at 24 weeks.[10] In February 2024, it was announced that the HIMALAYA study did not meet its primary endpoint, as this compound failed to show a significant slowing of disease progression compared to placebo.[2][11]
Summary of Clinical Trial Failures
| Trial Identifier | Indication | Phase | Primary Endpoint | Outcome |
| K2 (NCT05630547) | Multiple Sclerosis | 2 | Change in Neurofilament Light Chain (NfL) levels[7] | Did not meet primary endpoint[1] |
| HIMALAYA (NCT05237284) | Amyotrophic Lateral Sclerosis | 2 | Change in ALSFRS-R Score[10] | Did not meet primary endpoint[2] |
Note: Detailed quantitative data (e.g., p-values, confidence intervals) from these trials have not been publicly released by the sponsors.
Experimental Protocols: A Look into the Trial Designs
While the full, detailed protocols are not publicly available, information from clinical trial registries and press releases provides insight into the key methodologies employed.
K2 Study (MS) Experimental Workflow
The study was designed as a 48-week, double-blind, placebo-controlled trial, followed by a 48-week open-label extension where all participants would receive this compound.[8] This design aimed to assess both the efficacy and the long-term safety of the drug.
Comparison with Other RIPK1 Inhibitors: A Challenging Target Class
The challenges faced by this compound are not unique within the class of RIPK1 inhibitors. Several other molecules targeting this pathway have encountered setbacks in clinical development.
| Drug Name | Developer(s) | Indications Investigated | Development Status |
| This compound (SAR443820/DNL788) | Sanofi / Denali | MS, ALS[1][2] | Discontinued (Failed Phase 2 trials)[1][2] |
| Eclitasertib (SAR443122) | Sanofi / Denali | Cutaneous Lupus Erythematosus, Ulcerative Colitis[1] | Discontinued for Lupus (Failed Phase 2); Ongoing for Ulcerative Colitis[10] |
| DNL747 | Sanofi / Denali | Alzheimer's Disease, ALS | Development Paused (in favor of this compound)[1] |
| GSK2982772 | GlaxoSmithKline | Rheumatoid Arthritis, Psoriasis, Ulcerative Colitis | Mixed results in Phase 2, development status unclear. |
This pattern of clinical trial failures suggests that while RIPK1 is a scientifically compelling target, its modulation for therapeutic benefit in complex human diseases is fraught with challenges. These may include issues with target engagement in the central nervous system, the complexity of the inflammatory and cell death pathways, and the potential for off-target effects.
Lessons Learned from the Clinical Development of this compound
The discontinuation of this compound's development provides several key takeaways for the scientific and drug development community:
-
Biomarker Selection is Critical: The reliance on NfL as a primary endpoint in the MS trial highlights the field's move towards biomarker-driven drug development. However, the lack of a corresponding clinical benefit, despite a plausible mechanism, underscores the need for biomarkers that are not only indicative of target engagement but are also on the causal pathway to clinical improvement.
-
The Complexity of Neuroinflammation: The failure of a targeted anti-inflammatory and anti-cell death agent like this compound suggests that the pathological processes in MS and ALS may be more complex than can be addressed by inhibiting a single signaling node. It is possible that by the time patients are symptomatic, the inflammatory cascade is either too advanced or has triggered downstream pathological events that are independent of RIPK1.
-
Challenges in Translating Preclinical Models: While RIPK1 inhibition showed promise in various preclinical models of neurodegenerative diseases, this did not translate to efficacy in human clinical trials.[12] This highlights the inherent limitations of animal models in fully recapitulating the complexity of human neurodegenerative disorders.
-
The "Right Target, Wrong Time" Hypothesis: It is conceivable that RIPK1 inhibition could be effective if administered earlier in the disease course, perhaps even in a preventative setting for individuals at high risk. However, the current clinical trial paradigm for neurodegenerative diseases typically involves patients with established disease.
-
The Importance of a Diversified Pipeline: The setbacks with this compound and other RIPK1 inhibitors underscore the high-risk nature of drug development in neurology. For companies like Sanofi and Denali, a diversified pipeline with multiple targets and modalities is crucial to mitigate the impact of individual program failures.[2][11]
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data - BioSpace [biospace.com]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 6. This compound in multiple sclerosis - phase 2 trial stopped | ACNR [acnr.co.uk]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. Phase 2 trial on potential new drug for MS pulled - MS-UK [ms-uk.org]
- 9. neurologylive.com [neurologylive.com]
- 10. Sanofi and Denali’s ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]
- 11. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 12. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of Oditrasertib in a Laboratory Setting
Oditrasertib, an investigational inhibitor of the RIPK1 protein, requires meticulous handling and disposal procedures due to its potential environmental toxicity.[1][2] As a compound designated for research use only, it is imperative that laboratory professionals adhere to strict safety protocols to mitigate risks to personnel and the environment.[3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety and environmental regulations.
Hazard Identification and Safety Data
The safe disposal of any chemical begins with a thorough understanding of its hazards. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the precautionary statements outlined in the Safety Data Sheet (SDS) is critical.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement | GHS Code | Description | Source |
| Prevention | P264 | Wash skin thoroughly after handling. | [1] |
| Prevention | P270 | Do not eat, drink or smoke when using this product. | [1] |
| Prevention | P273 | Avoid release to the environment. | [1] |
| Response | P391 | Collect spillage. | [1] |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. | [1] |
Standard Operating Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a research environment. Given its classification as an environmental hazard, standard disposal methods such as drain disposal or mixing with regular trash are inappropriate and strictly prohibited.[1][4]
1. Personal Protective Equipment (PPE) and Handling:
-
1.1. Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses, when handling this compound in solid or solution form.[1]
-
1.2. Conduct all handling and weighing operations within a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust or aerosols.[1]
-
1.3. In case of a spill, immediately collect the spillage using an absorbent material for liquids or by carefully sweeping the solid material.[1] Place the collected material into a designated hazardous waste container.
2. Waste Segregation and Containerization:
-
2.1. All materials contaminated with this compound, including unused or expired compound, contaminated vials, pipette tips, gloves, and absorbent paper, must be treated as hazardous waste.
-
2.2. Segregate this compound waste from other laboratory waste streams. Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]
-
2.3. Place all solid and liquid waste into separate, dedicated, and clearly labeled hazardous waste containers. The containers must be sealable, non-reactive, and in good condition.
-
2.4. Label the waste container clearly with "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
3. Institutional Disposal Procedures:
-
3.1. The primary procedure for disposing of investigational or research compounds is to contact your institution's Environmental Health and Safety (EHS) department.[5]
-
3.2. Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide the EHS department with a complete inventory of the waste.
-
3.3. Do not attempt to dispose of the waste independently. This compound must be disposed of via an approved and certified waste disposal vendor, typically through incineration, as mandated for many investigational drugs.[1][5]
4. Record Keeping:
-
4.1. Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the EHS department for disposal. These records are essential for regulatory compliance and laboratory safety audits.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
References
- 1. This compound|2252271-93-3|MSDS [dcchemicals.com]
- 2. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Oditrasertib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Oditrasertib. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental protocols.
Personal Protective Equipment (PPE) and Safety Measures
This compound is a potent bioactive compound requiring careful handling to avoid exposure. The following tables summarize the necessary personal protective equipment and safety protocols.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if aerosolization is possible. | To avoid inhalation of dust or aerosols. |
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash exposed area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting. |
Operational Plan: Handling and Storage
Proper handling and storage are paramount to maintain the stability of this compound and ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Work should be conducted in a designated area, preferably a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
Weighing: When weighing the powdered compound, use an analytical balance within a ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: For preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Refer to the experimental protocols for specific solvent and concentration details.
-
Post-Handling: After handling, thoroughly clean the work area and any equipment used. Dispose of all contaminated disposables as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
In Vitro Assay Preparation
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder and DMSO to room temperature.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO at 100 mg/mL.[1]
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as per the storage guidelines.
-
For cell-based assays, dilute the stock solution to the final working concentration in the appropriate cell culture medium immediately before use.
In Vivo Formulation Preparation
Objective: To prepare a formulation of this compound for oral administration in animal models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the following solvents sequentially, mixing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final formulation should be a clear solution. This protocol yields a 2.5 mg/mL solution.[1]
-
Administer the formulation to the experimental animals as per the study protocol. It is recommended to use the freshly prepared working solution on the same day.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous and disposed of accordingly.
Step-by-Step Disposal Procedure:
-
Segregation: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Solid Waste: Excess solid this compound should be disposed of in its original container or a sealed, labeled hazardous waste container.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated with an appropriate solvent (e.g., ethanol) after use. The cleaning solvent should be collected as hazardous liquid waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways, including necroptosis.
Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
